DL-Glutamic acid-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-2,4,4-trideuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UHVFUKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of DL-Glutamic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Glutamic acid-d3, a deuterated isotopologue of glutamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. The guide details the key physicochemical characteristics of this compound, presents in-depth experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and illustrates its central role in metabolic pathways and research workflows through detailed diagrams. The strategic incorporation of deuterium atoms makes this compound an invaluable tool for a range of applications, including metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of the amino acid glutamic acid, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, without significantly altering its chemical reactivity or biological activity. This key feature makes it an ideal tracer for metabolic flux analysis and as an internal standard for the accurate quantification of glutamic acid in complex biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Name | 2-Amino-2,4,4-trideuteriopentanedioic acid | [1][2] |
| Synonyms | DL-Glutamic-2,4,4-d3 Acid, this compound | [1] |
| Molecular Formula | C₅H₆D₃NO₄ | [1] |
| Molecular Weight | 150.15 g/mol | [2] |
| CAS Number | 96927-56-9 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185 °C (decomposes) | [2] |
| Solubility | Water: ≥ 17.86 mg/mL (118.95 mM) | [3] |
| DMSO: 1 mg/mL (with sonication and warming) | [3] | |
| Isotopic Purity | Typically ≥98 atom % D | [4][5] |
| Storage | Store at room temperature.[1] For long-term storage of solutions, -20°C to -80°C is recommended.[3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are critical for obtaining reliable and reproducible results. The following sections provide protocols for its characterization and quantification using NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the identity and isotopic purity of this compound.
3.1.1. Sample Preparation for Quantitative ¹H NMR
-
Weighing: Accurately weigh 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) into a clean vial.
-
Dissolution: Dissolve the sample and internal standard in a precise volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., D₂O). Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Filtration: If any particulate matter is visible, filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube to avoid compromising the magnetic field homogeneity.
3.1.2. Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay (d1): 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is generally sufficient for accurate quantification).
-
Acquisition time: 2-4 seconds.
-
Spectral width: Appropriate for observing all relevant signals (e.g., 12 ppm).
-
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
3.1.3. Data Analysis
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals corresponding to the protons (or carbons) of this compound and the internal standard.
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons (or carbons) for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for the quantification of this compound, particularly in biological samples.
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for quantifying glutamic acid in biological fluids.
-
Sample Preparation (from Plasma):
-
Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (this compound) at a known concentration.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of water with 0.1% formic acid).
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of polar amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous mobile phase.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glutamic acid (unlabeled): Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 84.1 or 130.1.[6]
-
This compound (internal standard): Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) m/z 87.1 or 133.1.
-
-
Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the amino acids volatile.
-
Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):
-
Drying: Dry the sample extract completely.
-
Reconstitution: Add 50 µL of pyridine and 50 µL of MTBSTFA.
-
Incubation: Heat at 60°C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor characteristic fragment ions for the derivatized glutamic acid and its deuterated counterpart.
-
Applications and Visualizations
This compound is a versatile tool in metabolic research. The following diagrams, created using Graphviz, illustrate its application in understanding metabolic pathways and in experimental workflows.
Glutamic Acid Metabolism
Glutamic acid is a central node in amino acid metabolism, linking to the Krebs cycle (TCA cycle) and nitrogen metabolism.
Caption: Metabolic fate of this compound in central carbon and nitrogen metabolism.
Experimental Workflow for Stable Isotope Tracing
Stable isotope tracing experiments using this compound follow a structured workflow to track its incorporation into downstream metabolites.
Caption: A typical experimental workflow for stable isotope tracing studies using this compound.
Quantification Using an Internal Standard
This compound is an ideal internal standard for the accurate quantification of endogenous glutamic acid.
Caption: Logical workflow for the quantification of glutamic acid using this compound as an internal standard.
Safety and Handling
Based on available safety data sheets, this compound is not classified as a dangerous substance.[1] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Ensure adequate ventilation.
-
Storage: Store in a dry, well-ventilated place at room temperature.[1]
-
In case of exposure:
-
Eyes: Flush with water.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Consult a physician if any symptoms persist.[1]
-
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and analytical chemistry. Its well-defined chemical properties, coupled with its utility as a stable isotope tracer and internal standard, enable precise and reliable experimental outcomes. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. By leveraging the unique advantages of this deuterated amino acid, scientists can gain deeper insights into complex biological systems.
References
- 1. agilent.com [agilent.com]
- 2. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Reference pathway [kegg.jp]
- 3. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Homo sapiens (human) [kegg.jp]
- 4. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Mus musculus (house mouse) [kegg.jp]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural isotopic abundance of deuterium in glutamic acid, a pivotal molecule in metabolism and neurotransmission. Understanding the subtle variations in the distribution of this stable isotope offers a powerful tool for metabolic flux analysis, mechanistic studies of enzymes, and the development of deuterated drugs with enhanced pharmacokinetic profiles. This document provides a comprehensive overview of the current state of knowledge, details the sophisticated analytical techniques employed, and presents the experimental workflows necessary to probe the intricate world of stable isotope science.
Introduction to Natural Deuterium Abundance
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment at an abundance of approximately 0.0156%[1]. This means that for every ~6420 hydrogen atoms, one is a deuterium atom. While this concentration may seem minuscule, the resulting mass difference between a protium ('H) and a deuterium atom imparts subtle yet measurable effects on the physicochemical properties of molecules. These differences, known as kinetic isotope effects (KIEs), can influence reaction rates and metabolic pathways.
Glutamic acid (C₅H₉NO₄) possesses nine hydrogen atoms distributed across its carbon backbone and functional groups. The natural distribution of deuterium among these positions is not entirely stochastic and can be influenced by the biochemical pathways of its synthesis and subsequent metabolic processing. Precisely measuring the site-specific natural abundance of deuterium in glutamic acid can, therefore, provide a unique isotopic fingerprint, offering insights into its origin and metabolic history.
Quantitative Data on Deuterium Abundance
While the general natural abundance of deuterium is well-established, precise, high-resolution data for the site-specific natural abundance of deuterium in commercially available glutamic acid is not extensively tabulated in publicly accessible literature. However, based on the overall natural abundance, a theoretical distribution can be estimated. The actual measured values may exhibit slight deviations due to isotopic fractionation during biosynthesis.
Table 1: Theoretical Natural Abundance of Monodeuterated Glutamic Acid Isotopologues
| Position of Deuterium | Number of Hydrogen Atoms | Theoretical M+1 Abundance (%)* |
| Cα-H | 1 | ~0.0156 |
| Cβ-H₂ | 2 | ~0.0312 |
| Cγ-H₂ | 2 | ~0.0312 |
| N-H₂ | 2 | ~0.0312 |
| O-H (carboxyl) | 2 | ~0.0312 |
| Total M+1 | 9 | ~0.1404 |
*Note: This is a simplified theoretical calculation assuming a stochastic distribution of deuterium at its natural abundance of 0.0156%. It does not account for isotopic fractionation during biosynthesis or potential variations between different sources of glutamic acid. The values for the amino and carboxyl protons are highly susceptible to exchange with solvent.
Experimental Protocols for Determining Deuterium Abundance
The determination of site-specific natural isotopic abundance of deuterium in glutamic acid requires sophisticated analytical techniques with high sensitivity and resolution. The two primary methods employed for this purpose are High-Resolution Mass Spectrometry and Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometers, particularly Orbitrap-based systems, are capable of resolving the small mass difference between isotopologues, enabling the simultaneous analysis of molecules carrying ¹³C, ¹⁵N, ¹⁸O, and ²H isotopes[2].
Methodology:
-
Sample Preparation: A stock solution of glutamic acid is prepared in water and subsequently diluted in an organic solvent like methanol with a small amount of formic acid to facilitate ionization[2].
-
Ionization: The sample is introduced into the mass spectrometer via electrospray ionization (ESI), which generates protonated molecular ions [M+H]⁺ of glutamic acid with minimal fragmentation.
-
Intact Ion Analysis: The intact molecular ions are analyzed in a high-resolution mass analyzer, such as an Orbitrap, to determine the overall isotopic distribution and calculate the bulk δ²H value.
-
Fragmentation for Positional Analysis: To gain site-specific information, the molecular ion of glutamic acid is fragmented using higher-energy collisional dissociation (HCD). A key fragmentation pathway for amino acids is the loss of the carboxyl group, resulting in the formation of an immonium ion (at m/z 84 for glutamic acid)[2].
-
Fragment Ion Analysis: The isotopic distribution of the immonium ion is then analyzed at high resolution. By comparing the δ²H value of the intact molecule with that of the fragment ion, information about the deuterium content at the C1-carboxyl group and the rest of the molecule (C2-C5 backbone and amino group) can be inferred[2].
Quantitative 2H Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ²H NMR, often referred to as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®), is a powerful technique for determining the natural abundance of deuterium at specific positions within a molecule.
Methodology:
-
Sample Preparation: A highly purified sample of glutamic acid is dissolved in a deuterium-depleted solvent to minimize the solvent signal. An internal standard with a known deuterium concentration, such as tetramethylurea (TMU), is added for quantification.
-
NMR Acquisition: The ²H NMR spectrum is acquired on a high-field NMR spectrometer equipped with a deuterium probe. It is crucial to use quantitative acquisition parameters, including a long relaxation delay, to ensure that the signal intensities are directly proportional to the number of deuterium nuclei at each position.
-
Data Analysis: The signals corresponding to the different hydrogen positions in glutamic acid are assigned and integrated. The site-specific deuterium content, expressed as (D/H)i, is then calculated by comparing the integral of each signal to the integral of the internal standard.
Signaling Pathways and Logical Relationships
The natural isotopic abundance of deuterium in glutamic acid is intrinsically linked to the metabolic pathways of its synthesis. The following diagram illustrates the logical relationship between the central metabolic pathways and the incorporation of deuterium into the glutamic acid backbone.
The hydrogen atoms on the carbon skeleton of glutamic acid are primarily derived from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. The deuterium content of these intermediates is influenced by the isotopic composition of body water and dietary sources. The final deuterium signature of glutamic acid is established during its synthesis from α-ketoglutarate via transamination or the action of glutamate dehydrogenase.
Conclusion
The analysis of the natural isotopic abundance of deuterium in glutamic acid is a nuanced yet powerful field of study. While comprehensive, publicly available tables of site-specific abundances are currently lacking, the advanced analytical techniques of high-resolution mass spectrometry and quantitative ²H NMR provide the necessary tools for their determination. For researchers in drug development and metabolic studies, understanding and harnessing the information encoded in the deuterium distribution of glutamic acid can unlock new avenues for innovation, from developing more stable and effective pharmaceuticals to gaining deeper insights into the intricate workings of cellular metabolism. The methodologies and workflows outlined in this guide provide a solid foundation for embarking on such investigations.
References
Physical and chemical characteristics of DL-Glutamic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical and chemical characteristics of DL-Glutamic acid-d3. It includes key data, detailed experimental protocols for its analysis, and visualizations of relevant workflows, designed to support its application in research and development.
Core Physical and Chemical Characteristics
This compound, the deuterated form of DL-Glutamic acid, serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.[1] Its stability is noted to be better than that of the α and β polymorphs of L-Glutamic acid.[2][3] The incorporation of three deuterium atoms results in a mass shift of M+3, making it distinguishable in mass spectrometry-based applications.[4][5]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2,4,4-trideuteriopentanedioic acid | [2][6] |
| Molecular Formula | C₅H₆D₃NO₄ | [2] |
| Linear Formula | HO₂CCD₂CH₂CD(NH₂)CO₂H | [4][5] |
| CAS Number | 96927-56-9 | [2][3] |
| PubChem CID | 71309806 | [2][6] |
| Property | Value | Source |
| Molecular Weight | 150.15 g/mol | [2][4][5][6] |
| Exact Mass | 150.07198801 Da | [2][6] |
| Melting Point | 185 °C (decomposes) | [2][4][5] |
| Boiling Point | 333.8 ± 32.0 °C at 760 mmHg (estimated) | [2] |
| Density | 1.4 ± 0.1 g/cm³ (estimated) | [2] |
| Isotopic Purity | ≥98 atom % D | [4][5] |
| Chemical Purity | ≥98% | [2] |
| Solubility & Stability | Details | Source |
| Water Solubility | ≥ 17.86 mg/mL (~118.95 mM) | [2][3] |
| DMSO Solubility | 1 mg/mL (requires sonication and warming to 60°C) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
| Shipping Condition | Stable at room temperature for short periods | [2] |
Experimental Protocols
This section details methodologies for key experiments related to the characterization and use of this compound.
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate test tubes.
-
Add 1 mL of the desired solvent (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH) to each tube.
-
Agitate the tubes vigorously for 2 minutes.
-
Observe for complete dissolution. If not dissolved, gently warm the solution and observe any changes.
-
Record the substance as soluble, sparingly soluble, or insoluble at room temperature and with heating.
-
-
Quantitative Assessment (for aqueous solubility):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Agitate the solution at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Filter the solution to remove any undissolved solid.
-
Accurately dilute a known volume of the filtrate.
-
Analyze the concentration of the diluted solution using a suitable analytical technique, such as HPLC with a standard calibration curve.
-
Calculate the solubility in mg/mL or mM.
-
Spectroscopic Analysis
Objective: To confirm the chemical structure and isotopic labeling of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Due to the high deuteration level, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. The presence of residual proton signals can be used to estimate the isotopic purity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. The spectrum should be consistent with the carbon backbone of glutamic acid. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to the unlabeled compound.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms, confirming their presence and chemical environment. Non-deuterated solvents like water or DMSO can be used for this analysis.
-
Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid for electrospray ionization - ESI).
-
-
Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The spectrum should show a prominent ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. For this compound, the expected m/z for the protonated molecule is approximately 151.08.
-
Compare the spectrum with that of unlabeled DL-Glutamic acid (molecular weight 147.13) to confirm the +3 mass shift due to deuterium labeling.
-
Stability Indicating Method using HPLC
Objective: To develop a high-performance liquid chromatography (HPLC) method to assess the stability of this compound under various stress conditions.
Methodology:
-
Stress Sample Generation:
-
Prepare solutions of this compound and subject them to stress conditions such as acidic (e.g., 0.1 M HCl at 60 °C), basic (e.g., 0.1 M NaOH at 60 °C), oxidative (e.g., 3% H₂O₂ at room temperature), and thermal (e.g., solid-state at 80 °C) degradation.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as amino acids have poor chromophores, or using a mass spectrometer as a detector (LC-MS).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Method Validation:
-
Analyze the stressed samples alongside an unstressed control.
-
The method should be able to separate the intact this compound peak from any degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
General Workflow for Spectroscopic Analysis
Workflow for a Stable Isotope Tracing Experiment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148) [hmdb.ca]
- 6. lumiprobe.com [lumiprobe.com]
DL-Glutamic acid-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Glutamic acid-d3, a deuterated stable isotope of glutamic acid. It is intended for professionals in research and drug development who are utilizing or considering the use of this compound in their studies. This document covers its core properties, applications in metabolic research, and detailed experimental protocols.
Core Properties of this compound
This compound is a valuable tool in metabolic research, primarily used as a tracer to elucidate biochemical pathways.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 96927-56-9 | [1][3] |
| Molecular Formula | C₅H₆D₃NO₄ | [1][3] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and DMSO | [3] |
Applications in Metabolic Research
The primary application of this compound is in stable isotope tracing studies to investigate the metabolic fate of glutamic acid.[1] The incorporation of deuterium allows for the tracking of the molecule and its metabolites through various pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Key research applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions.
-
Metabolite Fate Mapping: Identifying the metabolic products derived from glutamate.
-
Biomarker Discovery: Identifying metabolic changes associated with disease states.
-
Drug Efficacy Studies: Evaluating the impact of therapeutic agents on glutamate metabolism.[1]
Experimental Protocols
Detailed methodologies are essential for successful metabolic studies using this compound. Below are representative protocols for both in vitro (cell culture) and in vivo experiments.[1]
In Vitro Cell Culture Labeling
Objective: To trace the metabolic fate of glutamic acid in a cell line.
Methodology:
-
Cell Culture: Culture cells to the desired confluency in a standard growth medium.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium with this compound at a concentration similar to that of unlabeled glutamic acid in the standard medium.
-
Labeling: Replace the standard medium with the prepared labeling medium.
-
Time Course Incubation: Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer.[1]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a solvent suitable for LC-MS analysis (e.g., 50% acetonitrile).[1]
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify the mass isotopologues of glutamate and its downstream metabolites.[1]
-
In Vivo Animal Studies
Objective: To investigate the whole-body metabolism of glutamic acid.
Methodology:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration: Administer this compound through an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and route will depend on the specific research question.[1]
-
Tissue Collection: At designated time points after administration, euthanize the animals and rapidly collect tissues of interest.
-
Metabolic Quenching: Immediately freeze the tissues in liquid nitrogen to stop metabolic activity.[1]
-
Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.
-
Metabolite Extraction and Analysis: Follow steps 5-7 from the In Vitro Cell Culture Labeling protocol, adapting the extraction procedure for tissue samples.
Visualizing Metabolic Pathways and Workflows
Diagrams are crucial for illustrating the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the use of this compound.
Caption: Experimental workflow for stable isotope tracing studies.
Caption: Metabolic fate of this compound.
Caption: Deuterium propagation in the TCA cycle.
References
Commercial Suppliers and Technical Guide for High-Purity DL-Glutamic acid-d3
For researchers, scientists, and drug development professionals, sourcing high-purity isotopically labeled compounds is a critical first step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of high-purity DL-Glutamic acid-d3, along with its applications, relevant experimental protocols, and associated metabolic and signaling pathways. This compound serves as a valuable tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.
Commercial Suppliers and Product Specifications
A number of reputable suppliers offer high-purity this compound for research purposes. The following tables summarize the available quantitative data from various suppliers to facilitate comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Isotopic Purity |
| MedchemExpress | This compound | 96927-56-9 | 98.0% | Not specified |
| InvivoChem | This compound | 96927-56-9 | ≥98% | Not specified |
| Lumiprobe | D,L-Glutamic acid-d3 | 96927-56-9 | 95+% | D: 98+% |
| Cambridge Isotope Laboratories, Inc. (via Eurisotop) | DL-GLUTAMIC ACID (2,4,4-D3, 98%) | 96927-56-9 | 98% | Not specified |
| LGC Standards | DL-Glutamic-d3 Acid | 96927-56-9 | Not specified | Not specified |
| Sigma-Aldrich | DL-Glutamic acid-2,4,4-d3 | Not specified | 98% (CP) | 98 atom % D |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H6D3NO4 | |
| Molecular Weight | 150.15 g/mol | |
| Appearance | White to off-white solid powder | |
| Melting Point | 185 °C (decomposes) | |
| Solubility | Soluble in water and 1 M HCl |
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated amino acids can be achieved through various methods, including catalytic deuteration of unsaturated precursors or multi-step chemical synthesis using deuterated starting materials. A general approach for the synthesis of DL-Glutamic acid-d5 has been described, which can be adapted for the synthesis of the d3 analogue. A representative synthetic scheme is outlined below.
General Synthetic Approach:
A common strategy involves the alkylation of a protected malonic ester with a deuterated electrophile, followed by hydrolysis and decarboxylation. For this compound, a plausible route would involve the use of a deuterated bromopropionate derivative.
-
Step 1: Preparation of Deuterated Precursor: A suitable starting material, such as a propionate derivative, is deuterated at the desired positions using methods like acid- or base-catalyzed exchange in heavy water (D2O) or through reduction of an unsaturated precursor with deuterium gas.
-
Step 2: Alkylation: Diethyl acetamidomalonate is reacted with the deuterated bromopropionate in the presence of a base (e.g., sodium ethoxide) to form the corresponding substituted malonic ester.
-
Step 3: Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the final this compound product.
-
Step 4: Purification: The crude product is purified by recrystallization or ion-exchange chromatography to achieve high chemical and isotopic purity.
Stable Isotope Tracing in Cell Culture
This compound is frequently used as a tracer to investigate metabolic pathways. The following is a generalized protocol for a stable isotope tracing experiment in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be similar to that of unlabeled glutamic acid in the standard medium to maintain metabolic steady state.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the labeled glutamate into downstream metabolites. The labeling duration depends on the specific pathway being investigated.
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet proteins and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect
-
In-Depth Technical Guide: Safety and Handling of DL-Glutamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for DL-Glutamic acid-d3, a deuterated form of the non-essential amino acid DL-glutamic acid. While generally considered non-hazardous, adherence to proper laboratory protocols is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
This compound shares similar physical and chemical properties with its non-deuterated counterpart. The primary difference is the increased molecular weight due to the presence of three deuterium atoms.[1] This substitution is utilized in various research applications, including metabolic studies and as a tracer or internal standard in mass spectrometry.[2]
| Property | Data | Source |
| Chemical Formula | C₅H₆D₃NO₄ | [1][3] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 96927-56-9 | [1][3] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 185 °C (decomposes) | [1] |
| Boiling Point | 333.8 ± 32.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in water (≥ 17.86 mg/mL) and 1 M HCl (100 mg/ml). | [1][4] |
| Storage Temperature | Room temperature.[3][5] For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended.[2] | |
| Flash Point | Not applicable | |
| Auto-ignition Temperature | No data available | [3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a dangerous substance.[3] However, as with any chemical, it may cause irritation upon contact with eyes or skin, and may be harmful if inhaled or ingested.[3]
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[3] There is no data available on mutagenic or teratogenic effects.[3]
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the quality of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use in a well-ventilated area, preferably in a laboratory fume hood.[3][6]
-
Do not eat, drink, or smoke when handling the product.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[3][8] |
| Hand Protection | Handle with gloves. Nitrile rubber gloves with a thickness of >0.11 mm are suitable. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][8] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][6] |
| Respiratory Protection | If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied air respirator is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US).[3] |
Emergency Procedures
First Aid Measures
A clear and immediate response is critical in case of accidental exposure.
Caption: First aid procedures for exposure to this compound.
Detailed First Aid Protocols:
-
Inhalation: If breathed in, move the person into fresh air.[3] If not breathing, give artificial respiration.[3] Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water.[3] Consult a physician.[3]
-
Ingestion: Never give anything by mouth to an unconscious person.[3][11] Rinse mouth with water.[3][11] Consult a physician.[3]
Firefighting Measures
This compound is not flammable or combustible.[3] However, in the event of a fire involving this substance, the following measures should be taken.
Caption: Recommended firefighting measures for this compound.
Firefighting Instructions:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11]
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[3][8][10]
-
Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[3][8][11]
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Caption: Workflow for handling accidental releases of this compound.
Cleanup Procedures:
-
Personal Precautions: Use personal protective equipment.[3] Avoid dust formation and ensure adequate ventilation.[3] Avoid breathing dust.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[3] Keep the material in suitable, closed containers for disposal.[3][11]
Toxicological Information
Specific toxicological data, such as LD50 and LC50 values, for this compound are not available.[3] The toxicological properties have not been thoroughly investigated.[12] The information provided is based on the potential hazards of similar compounds.
Disposal Considerations
Dispose of this product and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[3] Contaminated packaging should be disposed of as unused product.
References
- 1. This compound (DL-glutamic acid d3) | Endogenous Metabolite | 96927-56-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]
- 6. sdfine.com [sdfine.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Protocol for using DL-Glutamic acid-d3 in metabolic flux analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope tracing, a key component of MFA, involves introducing isotopically labeled substrates into a system and tracking the label's incorporation into downstream metabolites. This application note provides a detailed protocol for the use of DL-Glutamic acid-d3 as a tracer for studying central carbon metabolism and related pathways. This compound, a deuterated form of glutamic acid, serves as an excellent tool for elucidating the contributions of glutamine and glutamate to various metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and redox homeostasis. The methodologies described herein are applicable to both in vitro cell culture systems and in vivo models.
Principle of this compound Tracing
This compound is a stable isotope-labeled analog of glutamic acid where three hydrogen atoms have been replaced by deuterium. When introduced into a biological system, it is metabolized alongside its unlabeled counterpart. The deuterium label is incorporated into various downstream metabolites, altering their mass. By using mass spectrometry (MS) to analyze the mass isotopomer distributions (MIDs) of these metabolites, researchers can trace the metabolic fate of the glutamic acid backbone and quantify the flux through specific pathways.[1] The primary applications for L-Glutamic-2,4,4-D3 acid include Metabolic Flux Analysis (MFA) for quantifying reaction rates, Metabolite Fate Mapping to identify products derived from glutamate, Biomarker Discovery by identifying metabolic alterations in disease, and Drug Efficacy Studies to assess the impact of therapeutic agents on glutamate metabolism.[1]
Data Presentation: Quantitative Insights
The quantitative data from this compound tracing experiments are typically presented in tables that summarize the mass isotopomer distributions of key metabolites. This allows for a clear comparison of metabolic fluxes between different experimental conditions.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates. This table illustrates the fractional abundance of mass isotopomers for key TCA cycle intermediates after labeling with this compound in a cancer cell line. The 'M+n' notation indicates the metabolite molecule with 'n' deuterium atoms incorporated.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Citrate | 0.65 | 0.15 | 0.18 | 0.02 |
| α-Ketoglutarate | 0.40 | 0.10 | 0.45 | 0.05 |
| Succinate | 0.70 | 0.12 | 0.15 | 0.03 |
| Fumarate | 0.72 | 0.13 | 0.13 | 0.02 |
| Malate | 0.68 | 0.14 | 0.16 | 0.02 |
| Aspartate | 0.55 | 0.20 | 0.22 | 0.03 |
Note: Data are illustrative and represent typical results from a steady-state labeling experiment.
Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism. This table presents an example of calculated relative metabolic fluxes based on the mass isotopomer distribution data. Fluxes are normalized to the glutamine uptake rate.
| Metabolic Pathway/Reaction | Relative Flux (Control) | Relative Flux (Treated) |
| Glutamine -> α-Ketoglutarate | 100 | 100 |
| α-Ketoglutarate -> Succinate (TCA Cycle) | 85 | 65 |
| Pyruvate -> Acetyl-CoA (PDH) | 50 | 70 |
| Pyruvate -> Oxaloacetate (PC) | 15 | 25 |
| Glutamine -> Proline | 5 | 8 |
| Glutamine -> Glutathione | 10 | 12 |
Note: Data are exemplary and serve to illustrate the comparative output of a metabolic flux analysis study.
Experimental Protocols
In Vitro Cell Culture Protocol
4.1.1. Materials
-
This compound (isotopic purity ≥98%)
-
Glutamine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
-
Methanol, water, and chloroform (LC-MS grade)
-
Internal standards for metabolite quantification
4.1.2. Cell Seeding and Labeling
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare the labeling medium by supplementing glutamine-free medium with this compound at a concentration similar to that of unlabeled glutamic acid in the standard medium. Also, add other necessary components like dFBS and glucose.
-
Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the standard medium with the pre-warmed labeling medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to approach isotopic steady state.[1]
4.1.3. Metabolite Extraction
-
After the labeling period, place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[1]
-
Collect the supernatant containing the polar metabolites.
In Vivo Animal Protocol
4.2.1. Materials
-
This compound sterile solution
-
Experimental animals (e.g., mice, rats)
-
Anesthesia and surgical equipment
-
Liquid nitrogen
-
Homogenization equipment
4.2.2. Tracer Administration
-
Acclimate animals to the experimental conditions.
-
Administer this compound via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route will depend on the specific research question.[1]
4.2.3. Tissue Collection and Processing
-
At designated time points after tracer administration, euthanize the animals and rapidly collect tissues of interest.
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[1]
-
Store the frozen tissues at -80°C until extraction.
4.2.4. Metabolite Extraction from Tissue
-
Weigh a small piece of the frozen tissue (typically 10-50 mg).[1]
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, water, and chloroform).
-
Centrifuge the homogenate to pellet the insoluble material and separate the polar and non-polar phases.
-
Collect the supernatant containing the polar metabolites.
Sample Analysis by LC-MS/MS
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[1]
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).[1]
-
Detect and quantify the mass isotopologues of glutamic acid and its downstream metabolites using the mass spectrometer in either full scan mode or multiple reaction monitoring (MRM) mode.[1]
Visualizations
Diagrams are essential for illustrating the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to visualize key concepts.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for stable isotope tracing.
Conclusion
The use of this compound as a stable isotope tracer provides a robust method for investigating the complexities of glutamine and glutamate metabolism.[1] By enabling the precise quantification of metabolic fluxes and the detailed mapping of metabolite fates, this tracer facilitates a deeper understanding of cellular physiology in both health and disease states.[1] The protocols and data presentation formats outlined in this application note offer a solid foundation for the design and implementation of informative metabolic studies for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for the Analysis of DL-Glutamic acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of DL-Glutamic acid-d3 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections outline established methodologies, quantitative performance data, and a visualization of the relevant metabolic pathway.
Introduction
Glutamic acid is a non-essential amino acid that plays a critical role in cellular metabolism and neurotransmission.[1] It is a key node in various metabolic pathways, including the citric acid cycle and amino acid biosynthesis.[1] Stable isotope-labeled compounds, such as this compound, are essential internal standards for the accurate quantification of their unlabeled counterparts in biological matrices by LC-MS/MS.[2] This application note details robust methods for sample preparation of biological fluids to ensure high recovery, precision, and accuracy in the analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance data for glutamic acid analysis using LC-MS/MS, providing an expected range of performance for the methods described.
Table 1: Method Sensitivity and Linearity for Glutamic Acid Analysis
| Parameter | Human Plasma | Cell Media |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL[3][4] | 50 nM (equivalent to ~7.36 ng/mL)[5] |
| Limit of Detection (LOD) | 4.4 ng/mL[4] | 10 nM (equivalent to ~1.47 ng/mL)[5] |
| Linearity (r²) | ≥ 0.998[3] | > 0.999[5] |
| Dynamic Range | 30.9 - 22500 ng/mL[3] | > 4 orders of magnitude[5] |
Table 2: Method Accuracy and Precision for Glutamic Acid Analysis
| Parameter | Human Plasma | Cell Media |
| Intra-day Precision (%RSD) | < 10%[3] | < 6%[5] |
| Inter-day Precision (%RSD) | < 10%[3] | < 9% (reproducibility)[5] |
| Accuracy | < 10% deviation[3] | 82 - 113%[5] |
| Recovery | Not explicitly stated for glutamic acid, but protein precipitation and SPE are standard methods with expected good recovery. | Not explicitly stated, but direct analysis after protein precipitation is common. |
Experimental Protocols
The following are detailed protocols for the preparation of biological samples for the analysis of this compound by LC-MS/MS. The choice of method may depend on the sample matrix and the desired level of cleanup.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for a variety of biological fluids.
Materials:
-
Biological sample (e.g., plasma, serum, cell culture supernatant)
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution. The final concentration should be optimized based on the expected endogenous levels of glutamic acid.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation and is recommended for complex matrices or when lower detection limits are required. A reversed-phase (C18) or mixed-mode cation exchange SPE cartridge can be used.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound internal standard solution
-
Protein precipitation solvent (e.g., acetonitrile)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase A)
Procedure:
-
Sample Pre-treatment: Perform an initial protein precipitation as described in Protocol 1 (Steps 1-7).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove unretained impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of glutamic acid. These may require optimization for specific instrumentation.
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 2-5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Glutamic Acid) | Q1: 148.1 m/z, Q3: 84.1 m/z, 130.1 m/z |
| MRM Transition (Glutamic acid-d3) | Q1: 151.1 m/z, Q3: 87.1 m/z, 133.1 m/z |
| Collision Energy | Optimize for specific instrument and transitions |
| Source Temperature | 300 - 500°C |
| Gas Flow (Nebulizer, Heater) | Optimize for specific instrument |
Visualizations
Sample Preparation Workflow
Caption: Workflow for sample preparation of this compound.
Glutamic Acid Metabolic Pathway
Caption: Key metabolic pathways involving glutamic acid.
References
Application Notes & Protocols for NMR Spectroscopic Analysis of Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy parameters and protocols for the analysis of deuterated amino acids. The use of deuterium labeling in amino acids offers significant advantages in NMR-based structural biology and drug development by simplifying complex spectra and enabling the study of larger biomolecules.
Introduction to Deuteration in Amino Acid NMR
Deuterium (²H) labeling of amino acids is a powerful technique in NMR spectroscopy. By replacing protons (¹H) with deuterons, several benefits are achieved:
-
Spectral Simplification: The substitution of protons with deuterons, which are NMR-inactive at proton frequencies, leads to a significant simplification of ¹H NMR spectra. This is particularly advantageous for larger proteins where severe resonance overlap can hinder analysis.[1][2]
-
Reduced Relaxation Rates: Deuteration reduces dipolar relaxation pathways, resulting in longer spin-lattice relaxation times (T₁) for remaining protons. This leads to sharper NMR signals and improved spectral resolution, especially for larger molecules.[1]
-
Access to Novel Structural Information: ²H NMR spectroscopy provides direct information on the dynamics and orientation of deuterated sites within a molecule.[3][4][5]
-
Probing Solvent Accessibility and Hydrogen Bonding: Labile protons (e.g., in -OH, -NH₂, -COOH groups) can be exchanged with deuterium from a deuterated solvent, providing insights into solvent accessibility and hydrogen bonding networks.[6][7]
Key NMR Parameters for Analyzing Deuterated Amino Acids
The choice of NMR parameters is critical for obtaining high-quality data from deuterated amino acid samples. The following sections detail important parameters for ¹H, ¹³C, and ²H NMR spectroscopy.
¹H NMR Spectroscopy
Even in highly deuterated samples, residual protons provide valuable structural and dynamic information.
-
Chemical Shifts (δ): The chemical shifts of residual protons in deuterated amino acids are influenced by the local electronic environment and can be affected by deuterium isotope shifts.[8] Aromatic amino acids, for instance, show pH-dependent signal shifts in the aromatic region, with a pH of 12 often used to minimize signal overlap.[9][10]
-
Relaxation Times (T₁ and T₂): Spin-lattice (T₁) and spin-spin (T₂) relaxation times of protons are significantly longer in a deuterated environment due to the reduction of dipolar interactions. For example, the T₁ of buried histidine side-chain protons in a deuterated protein can be remarkably longer than in its protonated counterpart.[1]
-
Nuclear Overhauser Effect (NOE): While perdeuteration removes most protons and thus NOE information, selective protonation of specific amino acids or methyl groups in a deuterated background allows for the measurement of specific NOEs to determine spatial proximities.[8]
¹³C NMR Spectroscopy
¹³C NMR is a powerful tool for studying the carbon backbone and side chains of amino acids.
-
Chemical Shifts (δ): ¹³C chemical shifts are sensitive to the local structure and conformation. The carbonyl carbons of amino acids typically resonate in the 169-173 ppm range in ¹³C NMR spectra after hydrolysis.[11] Deuterium substitution on an adjacent carbon can induce a small upfield isotope shift in the ¹³C resonance.[8]
-
Scalar Couplings (J): One-bond ¹³C-¹H scalar couplings are absent for deuterated carbons, simplifying the spectra. One-bond ¹³C-²H couplings are much smaller than ¹³C-¹H couplings.
²H NMR Spectroscopy
Direct detection of the deuterium signal provides unique insights into molecular dynamics.
-
Quadrupolar Coupling: Deuterium is a quadrupolar nucleus, and its resonance is sensitive to the local electric field gradient, providing information on molecular orientation and dynamics.
-
Relaxation Times: ²H spin-lattice relaxation rates are a rich source of information about the motional properties of deuterated groups, such as methyl group rotation.[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative NMR parameters for deuterated amino acids, compiled from various studies.
Table 1: ²H NMR Relaxation Parameters for Deuteriomethyl-Labeled Amino Acids at 37°C [3][4][5]
| Amino Acid | Rotational Correlation Time (τc) (ps) | Arrhenius Activation Energy (ΔE) (kJ/mol) |
| Alanine | 780 | 22 |
| Valine | 100 | 14.0 |
| Threonine | 40 | 17.6 |
| Leucine | 38 | 15.5 |
| Isoleucine | 18 | 8.6 |
Table 2: Representative ¹H Chemical Shifts (ppm) for Aromatic Amino Acids at Different pH Values [9]
| Amino Acid | pH 2 | pH 7 | pH 12 |
| Tyrosine | ~7.3, ~7.0 | ~7.2, ~6.9 | ~6.9, ~6.6 |
| Phenylalanine | ~7.4-7.3 | ~7.4-7.3 | ~7.4-7.3 |
| Tryptophan | ~7.7, ~7.5, ~7.2 | ~7.7, ~7.5, ~7.2 | ~7.6, ~7.4, ~7.1 |
| Histidine | ~8.7, ~7.3 | ~7.8, ~7.1 | ~7.6, ~6.9 |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Table 3: Typical ¹³C Chemical Shift Ranges (ppm) for Amino Acid Functional Groups [11][12]
| Functional Group | Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 169 - 173 |
| Alpha-Carbon (Cα) | 40 - 65 |
| Aliphatic Side Chains | 15 - 40 |
| Aromatic Side Chains | 110 - 140 |
Experimental Protocols
Protocol 1: Production of Highly Deuterated Proteins
This protocol describes a general method for producing highly deuterated proteins in E. coli.[13]
Materials:
-
M9 minimal medium prepared with 99.9% D₂O
-
Deuterated glucose (²H₇-glucose) as the sole carbon source
-
¹⁵NH₄Cl (for ¹⁵N labeling, if desired)
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the protein of interest
Procedure:
-
Adapt the E. coli expression strain to grow in D₂O-based M9 medium through a stepwise increase in the D₂O concentration.
-
Inoculate a starter culture in D₂O-based M9 medium and grow overnight.
-
Use the starter culture to inoculate a larger expression culture in D₂O-based M9 medium.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow for the optimal time and temperature for the specific protein.
-
Harvest the cells by centrifugation.
-
Purify the deuterated protein using standard chromatography techniques.
Protocol 2: Quantitative ¹H NMR (qNMR) of Aromatic Amino Acids
This protocol is adapted for the quantification of aromatic amino acids following protein hydrolysis.[9][10]
Materials:
-
Hydrolyzed protein sample
-
Deuterated phosphate buffer (0.1 M, pH 12)
-
Internal standard (e.g., maleic acid)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Spectrometer: Varian VNMRS 500 (or equivalent) with a 5 mm probe.[9]
-
Pulse Sequence: A simple single-pulse experiment.
-
Key Parameters:
-
-
Data Processing and Analysis:
-
Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.
-
Integrate the signals corresponding to the aromatic protons of the amino acids and the signal of the internal standard.
-
Calculate the concentration of each amino acid based on the integral ratios and the known concentration of the internal standard.
-
Visualizations
Caption: Experimental workflow for NMR analysis of deuterated amino acids.
Caption: Logical relationship of deuteration benefits in NMR spectroscopy.
References
- 1. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes. | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 12. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for DL-Glutamic acid-d3 as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of DL-Glutamic acid-d3 as an internal standard in quantitative mass spectrometry-based analyses. This deuterated standard is an invaluable tool for accurately determining the concentration of glutamic acid in various biological matrices, mitigating matrix effects and improving the reliability of results.[1]
Introduction to Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. In mass spectrometry, this results in a compound with a higher mass, allowing it to be distinguished from the endogenous, unlabeled analyte. Because their physicochemical properties are nearly identical to the analyte, deuterated standards co-elute during chromatography and exhibit similar ionization efficiency.[1] This allows for the correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.[1][2] The use of such standards is widely recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.
Key Advantages of Using this compound:
-
Enhanced Accuracy and Precision: Corrects for sample loss during preparation and variability in instrument response.[1][2]
-
Mitigation of Matrix Effects: Compensates for ion suppression or enhancement caused by other components in the sample matrix.
-
Improved Reproducibility: Ensures consistency of results across different analytical runs and laboratories.
-
Reliable Quantification: The stable isotope dilution method provides a robust means for absolute quantification.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₅H₆D₃NO₄ |
| Molecular Weight | 150.15 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C in the dark for long-term stability. |
Data sourced from publicly available information.[3]
Experimental Protocols
This section details the necessary steps for using this compound as an internal standard for the quantification of glutamic acid in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent, such as methanol or water.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
b. Glutamic Acid Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of unlabeled glutamic acid.
-
Dissolve in 1 mL of a suitable solvent, such as methanol or water.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
c. Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve. The concentration range should encompass the expected concentration of glutamic acid in the samples.
-
Prepare an internal standard working solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent. The optimal concentration of the internal standard should be determined during method development.
Sample Preparation (Protein Precipitation Method for Plasma)
This protocol is a widely used method for extracting small molecules like amino acids from plasma.
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot Sample: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard and Precipitating Agent: Add 150 µL of ice-cold acetonitrile or methanol containing the this compound internal standard at a known concentration (e.g., 100 ng/mL).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Optimization will be required for specific instrumentation.
a. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| LC System | HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. HILIC columns can also be suitable for polar analytes like amino acids. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape. A typical starting point is 5% B held for 1 minute, ramped to 95% B over 5 minutes, held for 2 minutes, and then re-equilibrated at 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Parameters (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Determine the optimal precursor ion to product ion transitions by infusing individual standard solutions of glutamic acid and this compound. The precursor ion will be the protonated molecule [M+H]⁺. |
| Collision Energy (CE) | Optimize for each MRM transition to achieve the most stable and intense fragment ion signal. |
| Source Temperature | Optimize based on instrument manufacturer's recommendations (typically 300-500°C). |
| Gas Flows | Optimize nebulizer, auxiliary, and collision gas flows for maximal signal intensity and stability. |
Quantitative Data Summary
The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for glutamic acid and this compound. Note: These values should be experimentally confirmed and optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| Glutamic Acid | 148.1 | 84.1 | 15 - 25 |
| 148.1 | 130.1 | 10 - 20 | |
| This compound | 151.1 | 87.1 | 15 - 25 |
| 151.1 | 133.1 | 10 - 20 |
The precursor ion for glutamic acid is [M+H]⁺ with m/z 148.1. The d3-labeled standard will have an m/z of 151.1. Common product ions for glutamic acid result from the neutral loss of water and formic acid (m/z 84.1) and the loss of water (m/z 130.1). The corresponding product ions for the d3-labeled standard are expected to be shifted by 3 Da.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of glutamic acid using this compound.
Glutamatergic Signaling Pathway
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system and is involved in numerous signaling pathways crucial for synaptic plasticity, learning, and memory.[4]
Caption: Simplified diagram of the glutamatergic signaling pathway at the synapse.
Metabolic Fate of Glutamic Acid
Glutamic acid is a central hub in amino acid metabolism, linking protein and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle.[5]
Caption: Key metabolic pathways involving glutamic acid.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Labeling with DL-Glutamic acid-d3 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique in metabolomics for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the fate of specific molecules within a biological system. DL-Glutamic acid-d3 is a deuterated form of glutamic acid, a central metabolite in cellular metabolism. As a non-essential amino acid, glutamate is involved in a myriad of cellular processes including the tricarboxylic acid (TCA) cycle, amino acid synthesis, and neurotransmitter recycling.[1][2] The incorporation of deuterium atoms in this compound allows for its use as a tracer in mass spectrometry-based metabolomics studies without significantly altering its biochemical properties.[3]
These application notes provide a comprehensive guide to using this compound for stable isotope tracing in cell culture, complete with detailed experimental protocols, data presentation guidelines, and visual representations of the underlying metabolic pathways and experimental workflows.
Principle of Stable Isotope Tracing with this compound
When cells are cultured in a medium where the standard glutamic acid is replaced with this compound, the labeled glutamic acid is taken up by the cells and incorporated into various metabolic pathways. The deuterium atoms from this compound are transferred to downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, researchers can trace the metabolic fate of glutamic acid and quantify the activity of related enzymatic reactions.[3] The use of a racemic mixture (DL-Glutamic acid) allows for the investigation of the metabolic contributions of both L- and D-glutamic acid, although it is important to note that the L-isoform is the predominant form in mammalian metabolism.[4]
Applications in Research and Drug Development
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells rewire their metabolism under different conditions (e.g., disease states, drug treatment).[3]
-
Metabolite Fate Mapping: Identifying the downstream metabolic products derived from glutamic acid to uncover novel metabolic pathways or connections.[3]
-
Biomarker Discovery: Identifying metabolic alterations in disease models that can serve as potential diagnostic or prognostic biomarkers.[3]
-
Drug Efficacy and Mechanism of Action Studies: Assessing the impact of therapeutic agents on glutamic acid metabolism to understand their mode of action and identify potential off-target effects.[3]
Experimental Workflow
The general workflow for a cell culture labeling experiment with this compound is depicted below.
Caption: A typical workflow for stable isotope tracing using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HEK293)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Custom labeling medium: Glutamate-free medium supplemented with this compound at a concentration equivalent to that in the standard medium.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow them in standard culture medium until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed, sterile PBS.
-
Labeling: Immediately add the pre-warmed custom labeling medium containing this compound.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to approach isotopic steady state for the pathways of interest.[3] The optimal incubation time should be determined empirically for each cell line and experimental condition.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any remaining labeling medium. Aspirate the PBS completely.
-
Extraction: Add a pre-chilled extraction solvent, typically 1 mL of 80% methanol for a 10 cm dish, directly to the plate on a bed of dry ice to quench metabolism rapidly.[3]
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Freeze-Thaw Cycle: Perform a freeze-thaw cycle (e.g., snap-freeze in liquid nitrogen and thaw on ice) to ensure complete cell lysis.[3]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, into a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Chromatographic Separation: Inject the sample onto a suitable chromatography column (e.g., a HILIC column for polar metabolites) to separate the metabolites.
-
Mass Spectrometry Detection: Detect and quantify the mass isotopologues of glutamic acid and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[3] Specific MRM transitions for glutamic acid and its labeled counterparts should be optimized.[5][6]
Illustrative LC-MS/MS Parameters:
-
Column: Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm[5]
-
Mobile Phase A: 0.5% formic acid and 0.3% HFBA in water[5]
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile[5]
-
Flow Rate: 0.4 mL/min[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[5]
-
Capillary Voltage: 3750 V[5]
-
Drying Gas Temperature: 275 °C[5]
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison. The following tables are illustrative examples of how to present such data.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after this compound Tracing
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Control | ||||
| Citrate | 95.2 ± 1.1 | 3.5 ± 0.5 | 1.1 ± 0.2 | 0.2 ± 0.1 |
| α-Ketoglutarate | 96.1 ± 0.8 | 2.8 ± 0.4 | 0.9 ± 0.1 | 0.2 ± 0.1 |
| Succinate | 97.3 ± 0.5 | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Malate | 96.8 ± 0.7 | 2.5 ± 0.4 | 0.6 ± 0.1 | 0.1 ± 0.0 |
| Aspartate | 97.0 ± 0.6 | 2.3 ± 0.3 | 0.6 ± 0.1 | 0.1 ± 0.0 |
| Treated | ||||
| Citrate | 75.4 ± 2.5 | 10.1 ± 1.2 | 8.3 ± 0.9 | 6.2 ± 0.7 |
| α-Ketoglutarate | 60.2 ± 3.1 | 15.7 ± 1.8 | 12.5 ± 1.4 | 11.6 ± 1.3 |
| Succinate | 70.1 ± 2.8 | 18.2 ± 2.1 | 8.1 ± 1.0 | 3.6 ± 0.5 |
| Malate | 72.5 ± 2.6 | 16.9 ± 1.9 | 7.5 ± 0.9 | 3.1 ± 0.4 |
| Aspartate | 68.3 ± 3.0 | 19.5 ± 2.2 | 8.7 ± 1.1 | 3.5 ± 0.4 |
Data are presented as mean ± standard deviation of the percentage of each mass isotopologue for a given metabolite. M+n represents the isotopologue with n deuterium atoms incorporated.
Table 2: Fractional Contribution of this compound to TCA Cycle Intermediates
| Metabolite | Fractional Contribution (%) |
| Control | |
| Citrate | 4.8 ± 0.6 |
| α-Ketoglutarate | 3.9 ± 0.5 |
| Succinate | 2.7 ± 0.3 |
| Malate | 3.2 ± 0.4 |
| Aspartate | 3.0 ± 0.4 |
| Treated | |
| Citrate | 24.6 ± 2.9 |
| α-Ketoglutarate | 39.8 ± 4.5 |
| Succinate | 29.9 ± 3.4 |
| Malate | 27.5 ± 3.1 |
| Aspartate | 31.7 ± 3.6 |
Fractional contribution is calculated from the mass isotopologue distribution data and represents the percentage of a metabolite pool that is derived from the labeled tracer.
Metabolic Pathway of Glutamic Acid
Glutamic acid is a key node in cellular metabolism, connecting amino acid metabolism with the central carbon metabolism through the TCA cycle. The diagram below illustrates the major metabolic fates of glutamic acid.
Caption: Key metabolic pathways involving glutamic acid.
Conclusion
This compound is a versatile and valuable tool for researchers in metabolism and drug development. Its application in stable isotope tracing studies provides unparalleled insights into the intricate network of metabolic pathways involving glutamic acid. By enabling the precise quantification of metabolic fluxes and the detailed mapping of metabolite fates, this tracer facilitates a deeper understanding of cellular physiology in both health and disease. The methodologies and data presentation guidelines provided in these application notes offer a solid foundation for the design and implementation of robust and informative metabolic studies using this compound.
References
- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for D-Glutamic acid (HMDB0003339) [hmdb.ca]
- 5. agilent.com [agilent.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization Methods for GC-MS Analysis of DL-Glutamic acid-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of DL-Glutamic acid-d3 prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The polar and zwitterionic nature of glutamic acid makes it non-volatile, necessitating derivatization to increase its volatility and thermal stability for successful GC separation and detection. The methods outlined below are widely applicable to amino acid analysis and have been adapted for the specific requirements of this compound, a stable isotope-labeled compound often used as an internal standard in quantitative studies.
Two primary derivatization strategies are presented: a single-step silylation method using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification and acylation method. Both protocols are designed to be robust and reproducible, yielding derivatives with excellent chromatographic and mass spectrometric properties.
Method 1: Silylation with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in the carboxyl and amino groups of glutamic acid.[1] MTBSTFA is a popular silylation reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives, which are known to be more resistant to hydrolysis compared to trimethylsilyl (TMS) derivatives.[1]
Protocol: MTBSTFA Derivatization
This protocol details the procedure for the derivatization of this compound using MTBSTFA.
Materials:
-
This compound standard
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) +/- 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent. For quantitative analysis, a stock solution in 0.1 M HCl can be prepared.
-
Drying: Transfer an aliquot of the sample solution to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reaction and lead to poor yields.[1]
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (with or without 1% TBDMCS as a catalyst).[1][2] Some protocols may recommend the use of pyridine as a solvent or co-solvent.
-
Securely cap the vial and vortex the mixture for 30 seconds to ensure complete dissolution of the residue.
-
Heat the vial at 70-100°C for 30-120 minutes.[1][2] Optimal time and temperature may need to be determined empirically for specific applications.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
-
If particulates are present, centrifuge the sample at 10,000 rpm for 5 minutes and transfer the supernatant to a GC vial.[2]
-
Expected Derivative: The reaction with MTBSTFA will replace the active hydrogens on the two carboxylic acid groups and the amino group of glutamic acid with TBDMS groups, resulting in the formation of a tri-TBDMS derivative. The mass spectrum of the TBDMS derivative of glutamic acid is well-characterized and can be used for identification.[3] For this compound, the molecular weight and the mass-to-charge ratio (m/z) of the characteristic fragments will be shifted by +3 Da compared to the unlabeled compound.
Chiral Analysis: To separate the D- and L-enantiomers of glutamic acid, a chiral GC column, such as a Chirasil-L-Val, is required. The derivatization procedure itself does not induce racemization.
Method 2: Two-Step Esterification and Acylation
This method involves a two-step process: first, the carboxylic acid groups are esterified, typically to their methyl or propyl esters, followed by the acylation of the amino group. This approach is also widely used for amino acid analysis and can offer excellent sensitivity, particularly when using fluorinated acylating agents.[4]
Protocol: Esterification and Acylation
This protocol details a two-step derivatization using methanolic HCl for esterification and pentafluoropropionic anhydride (PFPA) for acylation.
Materials:
-
This compound standard
-
2 M HCl in Methanol (anhydrous)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation and Drying: Prepare and dry the this compound sample as described in Method 1.
-
Esterification:
-
Acylation:
-
Sample Analysis:
-
After cooling to room temperature, evaporate the remaining reagents under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate or toluene) for injection into the GC-MS system.
-
Expected Derivative: This two-step process will yield the N-pentafluoropropionyl-DL-glutamic acid-d3 dimethyl ester. The use of a deuterated solvent during the esterification step (e.g., CD3OD) can be employed to generate an internal standard with a different mass shift.[5]
Chiral Analysis: Similar to the MTBSTFA method, a chiral GC column is necessary for the separation of the D and L enantiomers. It is important to note that some derivatization conditions, particularly with certain acylating agents and at high temperatures, have the potential to cause racemization.[6][7] The conditions described here are generally considered mild enough to minimize this risk.
Quantitative Data and Method Comparison
The choice of derivatization method can impact the quantitative performance of the GC-MS analysis. The following tables summarize key quantitative parameters reported in the literature for the analysis of amino acids using methods similar to those described above. It is important to note that these values can vary depending on the specific amino acid, the matrix, and the instrumentation used.
Table 1: Quantitative Performance of MTBSTFA Derivatization for Amino Acid Analysis
| Parameter | Reported Value Range | Reference(s) |
| Linearity (R²) | 0.9891 - 0.9983 | [8] |
| Limit of Detection (LOD) | 0.01 - 0.46 mg/100g (dry weight) | [8] |
| Limit of Quantification (LOQ) | 0.02 - 1.55 mg/100g (dry weight) | [8] |
| Reproducibility (%RSD) | 1.9 - 12.2% | [8] |
Table 2: Quantitative Performance of Two-Step Derivatization (Acylation-based) for Amino Acid Analysis
| Parameter | Reported Value Range | Reference(s) |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 3.2 - 446 nM | [6][7] |
| Limit of Quantification (LOQ) | 0.031 - 1.95 µM | [6][7] |
| Reproducibility (%RSD) | 0.49 - 11.10% (urine), 0.70 - 3.87% (serum) | [6][7] |
Discussion and Method Selection
Both MTBSTFA silylation and the two-step esterification/acylation are robust and reliable methods for the derivatization of this compound for GC-MS analysis.
-
MTBSTFA Silylation is a single-step reaction that is relatively straightforward to perform. The resulting TBDMS derivatives are known for their stability, which is an advantage for analyses involving larger sample batches or when re-analysis may be necessary.[1]
-
The Two-Step Esterification and Acylation method can offer very high sensitivity, especially when using highly fluorinated acylating agents like PFPA, which enhances detection in negative chemical ionization (NCI) mode.[4] However, this method involves more sample handling steps, which can increase the potential for sample loss or contamination.
The use of This compound as an internal standard is highly recommended for the accurate quantification of endogenous glutamic acid. The co-eluting, isotopically labeled standard experiences the same sample preparation and derivatization effects as the analyte, allowing for precise correction of any variations in recovery or ionization efficiency. The 3 Da mass difference provides a clear distinction in the mass spectrometer for accurate quantification.
For chiral analysis of this compound, the use of a suitable chiral capillary column is essential. Both derivatization methods presented are compatible with chiral GC separations.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the complexity of the sample matrix. Method validation should always be performed to ensure the selected protocol meets the required performance criteria for the intended application.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Glutamic acid, 3TBDMS derivative [webbook.nist.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Glutamic Acid in Plasma by LC-MS/MS using DL-Glutamic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a non-essential amino acid, is the most abundant excitatory neurotransmitter in the vertebrate nervous system and plays a crucial role in cellular metabolism.[1] It is a key intermediate in the citric acid cycle and is central to amino acid transamination reactions.[1] Accurate quantification of glutamic acid in plasma is vital for studying its role in various physiological and pathological processes, including neurological disorders, metabolic diseases, and as a potential biomarker in drug development. This application note describes a robust and sensitive method for the quantification of glutamic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and DL-Glutamic acid-d3 as an internal standard.
Principle
This method employs a protein precipitation-based sample preparation to extract glutamic acid and the internal standard from plasma. The separation of glutamic acid from other plasma components is achieved by reverse-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Glutamic Acid standard (Sigma-Aldrich)
-
This compound (Lumiprobe)[2]
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Formic Acid (Optima™ LC/MS grade, Fisher Scientific)
-
Ultrapure water (Milli-Q® system)
-
Human plasma (BioIVT)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of glutamic acid in ultrapure water. Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Working Standard Solutions: Serially dilute the glutamic acid stock solution with ultrapure water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with ultrapure water to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 30.9 ng/mL to 22,500 ng/mL.[3][4][5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see section 3.4) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Acquity UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B for 1 min, 2-98% B in 8 min, hold at 98% B for 2 min, return to 2% B in 0.1 min, equilibrate for 2.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | SCIEX QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Glutamic Acid | 148.1 | 84.1 | 100 | 15 |
| This compound | 151.1 | 87.1 | 100 | 15 |
Data and Performance Characteristics
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Glutamic Acid | 30.9 - 22,500 | >0.998 | 30.9 |
Data adapted from a similar validated method.[3][4][5]
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 50 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 500 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 15,000 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Performance characteristics based on a validated UPLC-MS/MS method for glutamic acid in human plasma.[3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for plasma sample preparation.
Glutamic Acid Metabolic Pathway
Caption: Key metabolic pathways involving glutamic acid.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of glutamic acid in human plasma. The simple and efficient sample preparation, coupled with the specificity of tandem mass spectrometry and the use of a deuterated internal standard, makes this method well-suited for high-throughput analysis in clinical research and drug development settings.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for In Vivo Tracer Studies Using DL-Glutamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracer studies are a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. DL-Glutamic acid-d3, a deuterated form of glutamic acid, serves as an effective tracer to investigate the dynamic processes of glutamic acid metabolism. As a non-essential amino acid, glutamate is central to numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid synthesis, and neurotransmitter cycling.[1] The use of a racemic mixture (this compound) allows for the simultaneous investigation of the metabolic fates of both the L- and D-isomers. While L-glutamic acid is a key metabolite in mammalian systems, D-glutamic acid is less abundant and its metabolic pathways are distinct, involving enzymes like D-amino acid oxidase and D-glutamate cyclase.[2][3] This document provides detailed application notes and protocols for conducting in vivo tracer studies using this compound.
Data Presentation
The following tables present representative quantitative data from a hypothetical in vivo study in a murine model using this compound. These tables are designed to illustrate the typical data generated and to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Glutamate and Related Metabolites in Liver Tissue
| Metabolite | Isotopologue | Isotopic Enrichment (%) - Control Group (Mean ± SD) | Isotopic Enrichment (%) - Treatment Group (Mean ± SD) |
| L-Glutamic acid | M+1 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| M+2 | 8.1 ± 1.2 | 6.5 ± 1.1 | |
| M+3 | 15.3 ± 2.1 | 12.1 ± 1.9 | |
| D-Glutamic acid | M+1 | 0.8 ± 0.2 | 0.9 ± 0.3 |
| M+2 | 1.5 ± 0.4 | 1.6 ± 0.5 | |
| M+3 | 3.2 ± 0.7 | 3.5 ± 0.8 | |
| α-Ketoglutarate | M+1 | 4.2 ± 0.6 | 3.5 ± 0.5 |
| M+2 | 7.5 ± 1.1 | 5.9 ± 0.9 | |
| L-Glutamine | M+1 | 3.1 ± 0.5 | 2.9 ± 0.6 |
| M+2 | 6.8 ± 1.0 | 5.4 ± 0.8 | |
| M+3 | 12.4 ± 1.8 | 9.8 ± 1.5* | |
| L-Proline | M+1 | 1.8 ± 0.3 | 1.5 ± 0.3 |
| M+2 | 3.5 ± 0.6 | 2.8 ± 0.5 | |
| L-Arginine | M+1 | 1.2 ± 0.2 | 1.1 ± 0.2 |
| Statistically significant difference (p < 0.05) between control and treatment groups. | |||
| M+n represents the mass isotopologue with n deuterium atoms. |
Table 2: Metabolic Flux Rates Calculated from Isotopic Enrichment Data
| Metabolic Pathway | Flux Parameter | Flux Rate (μmol/g/h) - Control Group (Mean ± SD) | Flux Rate (μmol/g/h) - Treatment Group (Mean ± SD) |
| Glutamate Metabolism | L-Glutamate turnover | 5.2 ± 0.8 | 4.1 ± 0.7 |
| D-Glutamate turnover | 0.5 ± 0.1 | 0.6 ± 0.1 | |
| TCA Cycle | Anaplerotic flux from L-glutamate | 2.1 ± 0.4 | 1.6 ± 0.3 |
| Glutamine Synthesis | Rate of L-glutamine synthesis | 3.8 ± 0.6 | 3.0 ± 0.5* |
| Proline Synthesis | Rate of L-proline synthesis from L-glutamate | 0.9 ± 0.2 | 0.7 ± 0.1 |
| Statistically significant difference (p < 0.05) between control and treatment groups. |
Experimental Protocols
This section details the methodologies for an in vivo tracer study using this compound.
Animal Preparation and Acclimation
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Housing: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimation: Allow the animals to acclimate to the housing conditions for at least one week prior to the experiment to minimize stress-related metabolic changes.
-
Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours) before tracer administration to reduce variability from recent food intake. Water should be available at all times.
Tracer Administration
-
Tracer Preparation: Prepare a sterile solution of this compound (specifically DL-Glutamic-2,4,4-d3 acid) in a suitable vehicle (e.g., sterile saline). The concentration should be calculated based on the desired dosage and the body weight of the animals.
-
Dosage: A typical dosage for a bolus injection is in the range of 10-50 mg/kg body weight. The exact dose should be optimized based on the specific research question and the sensitivity of the analytical instruments.
-
Administration Route: Administer the tracer via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection.[4] For this protocol, a single bolus IP injection is described.
-
Gently restrain the animal.
-
Administer the calculated volume of the this compound solution via IP injection.
-
Record the exact time of injection.
-
Sample Collection
-
Time Points: Collect tissues at predetermined time points after tracer administration (e.g., 15, 30, 60, and 120 minutes) to capture the dynamic changes in isotopic enrichment.
-
Euthanasia: At each time point, euthanize the animals using a humane and rapid method (e.g., cervical dislocation followed by decapitation).
-
Tissue Collection: Rapidly dissect the tissues of interest (e.g., liver, brain, kidney, plasma).
-
Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to quench all metabolic activity.[4] This step is critical to prevent post-mortem changes in metabolite levels and isotopic distributions.
-
Storage: Store the frozen tissue samples at -80°C until further processing.
Metabolite Extraction
-
Tissue Homogenization:
-
Weigh a small piece of the frozen tissue (typically 20-50 mg) in a pre-chilled tube.
-
Add a pre-chilled extraction solvent, such as 80% methanol, at a fixed ratio (e.g., 1 mL per 20 mg of tissue).
-
Homogenize the tissue using a bead beater or a similar mechanical homogenizer while keeping the samples on ice.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.
-
-
Drying:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.
-
Sample Analysis by Mass Spectrometry
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a chromatographic method capable of separating D- and L-glutamic acid isomers. A chiral column or a derivatization method followed by standard reverse-phase chromatography can be employed.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of glutamic acid and its downstream metabolites (e.g., multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM)).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the isotopic enrichment for each metabolite at each time point.
-
Use metabolic flux analysis (MFA) software to calculate the rates of metabolic pathways based on the isotopic enrichment data.
-
Mandatory Visualization
Glutamic Acid Metabolism Pathway
Caption: Metabolic fate of this compound tracer in vivo.
Experimental Workflow
Caption: Workflow for the in vivo tracer study.
References
Illuminating Cellular Metabolism: A Guide to Stable Isotope Tracing with DL-Glutamic Acid-d3
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has emerged as a powerful technique to unravel the complexities of metabolic pathways in both healthy and diseased states. By introducing molecules labeled with stable isotopes, such as deuterium (d), into biological systems, researchers can track the transformation of these molecules and quantify the flux through various metabolic routes. DL-Glutamic acid-d3, a deuterated form of the pivotal amino acid glutamate, serves as an excellent tracer for elucidating central carbon and nitrogen metabolism. This application note provides a comprehensive workflow for conducting stable isotope tracing experiments using this compound, from experimental design and sample preparation to data analysis and interpretation.
Glutamate is a central node in metabolism, participating in the tricarboxylic acid (TCA) cycle, amino acid synthesis, and neurotransmitter recycling.[1] Its deuterated isotopologue, this compound, contains three deuterium atoms, resulting in a mass shift of +3 atomic mass units. This distinct mass signature allows for the precise tracking of the glutamate backbone as it is incorporated into downstream metabolites.
Data Presentation: Quantitative Insights
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. The MID describes the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels) of a given metabolite. This data provides a quantitative measure of the contribution of the tracer to the metabolite pool.
Table 1: Mass Isotopologue Distribution of Key Metabolites Following this compound Tracing
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment |
| Glutamate | M+0 | 25.3 ± 2.1 | 35.8 ± 3.5 |
| M+1 | 5.6 ± 0.5 | 7.9 ± 0.8 | |
| M+2 | 1.2 ± 0.2 | 1.8 ± 0.3 | |
| M+3 | 67.9 ± 5.4 | 54.5 ± 4.9 | |
| α-Ketoglutarate | M+0 | 45.1 ± 3.8 | 58.2 ± 4.1 |
| M+1 | 8.2 ± 0.7 | 10.1 ± 0.9 | |
| M+2 | 2.5 ± 0.3 | 3.2 ± 0.4 | |
| M+3 | 44.2 ± 4.1 | 28.5 ± 3.2 | |
| Aspartate | M+0 | 78.9 ± 6.5 | 85.1 ± 7.2 |
| M+1 | 12.3 ± 1.1 | 9.8 ± 0.9 | |
| M+2 | 8.8 ± 0.9 | 5.1 ± 0.6 | |
| Citrate | M+0 | 65.4 ± 5.9 | 75.3 ± 6.8 |
| M+1 | 15.7 ± 1.4 | 12.1 ± 1.1 | |
| M+2 | 18.9 ± 1.7 | 12.6 ± 1.3 |
M+n represents the isotopologue with 'n' deuterium atoms incorporated. Data are presented as mean ± standard deviation.
Table 2: Calculated Metabolic Flux Ratios
| Metabolic Flux Ratio | Formula | Control | Treatment |
| Glutamate Enrichment | (M+3 Glutamate) / (Σ M+n Glutamate) | 0.679 | 0.545 |
| TCA Cycle Entry | (M+3 α-Ketoglutarate) / (M+3 Glutamate) | 0.651 | 0.523 |
| Transamination Activity | (M+2 Aspartate) / (M+3 α-Ketoglutarate) | 0.199 | 0.179 |
Experimental Protocols
In Vitro Cell Culture Labeling
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Labeling Medium Preparation: Prepare culture medium containing this compound at a concentration equivalent to that of unlabeled glutamic acid in the standard medium.
-
Isotope Labeling: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the labeling medium.[2]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state for the pathways of interest.[2]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture vessel.[2]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.[2]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[2]
-
Collect the supernatant containing the polar metabolites for analysis.[2]
-
In Vivo Animal Studies
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration: Administer this compound via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route will depend on the specific research question.[2]
-
Tissue Collection: At the desired time point post-administration, euthanize the animal and rapidly excise the tissues of interest.
-
Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a pre-chilled extraction solvent.
-
Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.
-
Collect the supernatant for analysis.
-
LC-MS/MS Analysis
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[2]
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar metabolites like amino acids and TCA cycle intermediates.[3]
-
Mass Spectrometry Detection: Detect and quantify the mass isotopologues of glutamate and its downstream metabolites using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) or full scan mode.[2]
Data Analysis Workflow
The raw data from the LC-MS/MS analysis requires several processing steps to obtain meaningful biological insights.
-
Peak Picking and Integration: Identify and integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite.
-
Natural Isotope Abundance Correction: Correct the raw MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). This step is crucial for accurately determining the enrichment from the administered tracer.
-
Mass Isotopologue Distribution (MID) Calculation: Calculate the fractional abundance of each isotopologue for every metabolite of interest.
-
Metabolic Flux Analysis: Use the corrected MIDs to calculate relative or absolute metabolic fluxes through specific pathways.
-
Pathway Enrichment and Statistical Analysis: Perform pathway analysis to identify metabolic pathways that are significantly altered. Employ statistical tests to identify significant differences in MIDs and fluxes between experimental groups.
Signaling Pathways and Metabolic Fates of Glutamate
This compound can be used to trace the involvement of glutamate in various key metabolic and signaling pathways.
The diagram above illustrates how the deuterium labels from this compound are incorporated into central metabolic pathways. Glutamate-d3 is converted to α-ketoglutarate-d3, which then enters the TCA cycle. The deuterium atoms can be tracked through subsequent intermediates like citrate, succinate, and malate. Furthermore, the labeled glutamate can be used for the synthesis of other amino acids such as aspartate and proline, as well as the antioxidant glutathione.
Conclusion
Stable isotope tracing with this compound offers a robust and insightful approach to dissecting cellular metabolism. The detailed protocols and data analysis workflow presented in this application note provide a framework for researchers to design and execute informative experiments. By carefully tracking the metabolic fate of this deuterated tracer, scientists can gain a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological conditions, ultimately aiding in the discovery of novel therapeutic targets and biomarkers.
References
Application Notes and Protocols for Studying Glutamine Metabolism in Cancer Using DL-Glutamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for cancer cell proliferation and survival, playing a central role in energy production, biosynthesis, and redox balance.[1][2] Targeting glutamine metabolism is a promising strategy for cancer therapy.[3][4] Stable isotope tracing using deuterated analogs of metabolites, such as DL-Glutamic acid-d3, coupled with mass spectrometry, provides a powerful tool to dissect the complexities of metabolic pathways in cancer cells.[5] This document provides detailed application notes and protocols for utilizing this compound to study glutamine metabolism in cancer research.
This compound is a stable isotope-labeled form of glutamic acid where three hydrogen atoms have been replaced by deuterium. This labeling allows for the tracing of glutamate's fate as it is metabolized through various pathways, including the tricarboxylic acid (TCA) cycle.
Data Presentation
The primary data generated from this compound tracing experiments is the mass isotopomer distribution (MID) of downstream metabolites. This data reveals the extent to which the deuterium label has been incorporated into various molecules, providing insights into metabolic flux.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C5H6D3NO4 |
| Molecular Weight | 150.15 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Mass Shift (M+) | +3 |
Table 2: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates after this compound Tracing in Cancer Cells [5]
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |
| Glutamate | M+0 | 15 | 25 |
| M+1 | 5 | 8 | |
| M+2 | 3 | 5 | |
| M+3 | 77 | 62 | |
| α-Ketoglutarate | M+0 | 20 | 35 |
| M+1 | 8 | 12 | |
| M+2 | 5 | 8 | |
| M+3 | 67 | 45 | |
| Succinate | M+0 | 40 | 60 |
| M+1 | 15 | 20 | |
| M+2 | 45 | 20 | |
| Fumarate | M+0 | 50 | 70 |
| M+1 | 20 | 20 | |
| M+2 | 30 | 10 | |
| Malate | M+0 | 55 | 75 |
| M+1 | 20 | 15 | |
| M+2 | 25 | 10 | |
| Aspartate | M+0 | 60 | 80 |
| M+1 | 15 | 12 | |
| M+2 | 25 | 8 | |
| Citrate | M+0 | 70 | 85 |
| M+1 | 10 | 8 | |
| M+2 | 20 | 7 |
This table presents hypothetical data for illustrative purposes. "Treated" could refer to cancer cells exposed to a drug that inhibits glutamine metabolism.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cancer Cells
This protocol outlines the steps for tracing the metabolism of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium
-
Labeling medium: Standard medium prepared without glutamic acid, supplemented with this compound to the desired concentration (e.g., matching the physiological concentration of glutamic acid)
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Culture and Labeling:
-
Culture cancer cells to the desired confluency (typically 70-80%) in standard growth medium.[5]
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Replace the standard medium with the pre-warmed labeling medium containing this compound.[5]
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for tracer incorporation and to approach isotopic steady state.[5]
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and rapidly wash the cells twice with ice-cold PBS.[5]
-
Immediately add pre-chilled 80% methanol to the culture dish to quench metabolism.[5]
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Perform a freeze-thaw cycle by freezing the lysate in liquid nitrogen or on dry ice and then thawing at room temperature to ensure complete cell lysis.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[5]
-
Carefully collect the supernatant containing the polar metabolites into a new pre-chilled microcentrifuge tube.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.[5]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[5]
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[6]
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).[5]
-
Detect and quantify the mass isotopologues of glutamate and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[5][6]
-
Protocol 2: In Vivo Stable Isotope Tracing in a Xenograft Model
This protocol describes the administration of this compound to a tumor-bearing mouse model to study in vivo glutamine metabolism.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound sterile solution for injection
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Pre-chilled 80% methanol
-
Tissue homogenizer (e.g., bead beater)
Procedure:
-
Animal Preparation and Tracer Administration:
-
Tissue Collection and Processing:
-
At designated time points after tracer administration (e.g., 30, 60, 120 minutes), euthanize the animals according to approved protocols.
-
Rapidly excise the tumor tissue and a control tissue (e.g., liver, muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[5] Store at -80°C until extraction.
-
-
Metabolite Extraction from Tissue:
-
Weigh a small piece of the frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in pre-chilled 80% methanol using a bead beater or other appropriate homogenizer.[5]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble material.[5]
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Follow the same procedure as described in Protocol 1, step 3 for sample analysis.
-
Visualizations
Signaling Pathways
The following diagram illustrates the central role of glutamine metabolism in cancer and its regulation by key signaling pathways such as mTOR and c-Myc.
References
- 1. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Labeling with Amino Acids (SILAC)
Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their quantitative proteomics studies.
Frequently Asked Questions (FAQs)
Q1: What is SILAC and why is it used?
A: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in mass spectrometry-based quantitative proteomics.[1][2] It involves growing two populations of cells in media that are identical except that one contains a "light" natural amino acid (e.g., L-Arginine) and the other contains a "heavy," stable isotope-labeled version of the same amino acid (e.g., 13C6-L-Arginine).[1] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed in a single mass spectrometry experiment.[1][3] The relative quantification of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.[1] SILAC is favored for its high accuracy and reproducibility, as it allows for the mixing of samples at an early stage, minimizing experimental variability.[4][5]
Q2: Which amino acids are typically used for SILAC?
A: The most commonly used amino acids for SILAC are L-Arginine (Arg) and L-Lysine (Lys).[6][7] This is because the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into peptides, cleaves specifically at the C-terminus of arginine and lysine residues.[7] This ensures that nearly all resulting peptides (except for the C-terminal peptide of the protein) will contain a label, allowing for comprehensive quantification of the proteome.[7] L-Leucine is also sometimes used for SILAC labeling.[8]
Q3: How many cell divisions are required for complete labeling?
A: For complete incorporation of the heavy amino acids into the proteome, cells should be cultured in the SILAC medium for at least five to six cell divisions.[2][3][9] This ensures that the labeling efficiency reaches 95% or higher, which is crucial for accurate quantification.[3][10] The exact number of divisions can depend on the cell line and its protein turnover rate.[10] It is highly recommended to verify the incorporation efficiency by mass spectrometry before starting the main experiment.[3][11]
Troubleshooting Guides
This section addresses specific issues that may arise during SILAC experiments, providing potential causes and solutions.
Issue 1: Incomplete Labeling
Symptom: Mass spectrometry data shows a significant proportion of peptides in the "heavy" sample are still in their "light" form, leading to inaccurate quantification. This is often observed as lower than expected heavy-to-light (H/L) protein ratios.[12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete SILAC labeling.
Quantitative Data: Impact of Cell Doublings on Labeling Efficiency
| Number of Cell Doublings | Typical Labeling Efficiency (%) |
| 1 | ~50% |
| 2 | ~75% |
| 3 | ~87.5% |
| 4 | ~93.8% |
| 5 | >97% |
| 6 | >98% |
Note: These are theoretical values and actual efficiency can vary.
Experimental Protocol: Verifying Labeling Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[12]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[12]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[12]
-
Data Analysis: Search the data for both light and heavy forms of several abundant proteins. The labeling efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%. An efficiency of >95% is generally considered acceptable.[3]
Issue 2: Arginine-to-Proline Conversion
Symptom: In some cell lines, isotopically labeled "heavy" arginine is metabolically converted to "heavy" proline.[12][13] This results in the appearance of unexpected heavy proline-containing peptides in the mass spectra, which complicates data analysis and can lead to inaccurate quantification.[13][14] This issue can affect a large portion of the proteome, as many tryptic peptides contain proline.[15]
Metabolic Pathway
Caption: Metabolic conversion pathway of Arginine to Proline.
Troubleshooting and Solutions
| Solution | Description | Pros | Cons |
| Add Unlabeled Proline | Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L).[16] This inhibits the enzymatic pathway that converts arginine to proline. | Simple and highly effective in preventing conversion.[16][17] | May not be suitable for all cell types if it alters their metabolism. |
| Use Proline Auxotrophic Strains | Utilize cell lines that are unable to synthesize their own proline. | Completely eliminates the conversion problem. | Limited to specific, genetically modified cell lines. |
| Computational Correction | Use software that can identify and correct for the mass shift caused by arginine-to-proline conversion during data analysis.[15] | Can be applied post-acquisition. | May not be perfectly accurate and can be complex to implement. |
| Lower Arginine Concentration | In some cell types, reducing the concentration of exogenous arginine can decrease the rate of conversion.[15] | Easy to implement. | May not be sufficient to prevent conversion in all cell lines.[15] |
Experimental Protocol: Supplementing Media with Proline
-
Prepare the SILAC DMEM or RPMI medium as usual, ensuring it lacks standard arginine and lysine.
-
Add the "heavy" and "light" isotopes of arginine and lysine to their respective media flasks.
-
Prepare a sterile stock solution of L-proline (e.g., 50 mg/mL in PBS).[18]
-
Add the L-proline stock solution to both the "light" and "heavy" media to a final concentration of 200 mg/L.[16][18]
-
Filter-sterilize the final media before use.
-
Culture the cells as per the standard SILAC protocol.
Issue 3: Protein Degradation
Symptom: The abundance of certain proteins is unexpectedly low, or many degradation products are observed. This can be a particular issue in dynamic SILAC experiments designed to measure protein turnover.[19][20]
Potential Causes and Solutions
-
Protease Activity: Endogenous proteases released during cell lysis can degrade proteins.
-
Solution: Always work quickly and on ice during sample preparation. Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[21]
-
-
Sample Handling: Multiple freeze-thaw cycles can lead to protein denaturation and degradation.
-
Solution: Aliquot cell lysates after the initial preparation to avoid repeated freezing and thawing of the entire sample.
-
-
Experimental Conditions: The experimental treatment itself might induce protein degradation pathways (e.g., apoptosis, proteasomal degradation).
-
Solution: This may be a genuine biological result. Pulse-SILAC (pSILAC) experiments can be specifically designed to study these effects by measuring the rates of protein synthesis and degradation.[19]
-
Experimental Protocol: Standard Cell Lysis for SILAC
-
Cell Harvesting: After the experimental treatment, wash the cell monolayers twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[10]
-
Mixing: Combine the "light" and "heavy" lysates in a 1:1 protein ratio for subsequent analysis.[22]
Issue 4: Errors in Sample Preparation and Mixing
Symptom: High variability is observed between technical replicates, or the protein ratios for the bulk of the proteome deviate significantly from 1:1 in a control experiment.
Logical Flow for Minimizing Errors
Caption: Key steps for minimizing sample preparation errors in SILAC.
Best Practices to Minimize Errors
-
Accurate Quantification: Use a reliable protein concentration assay to ensure that you are mixing equal amounts of protein from the "light" and "heavy" cell populations.[12] Perform the assay in triplicate for each sample.
-
Early Mixing: One of the key advantages of SILAC is the ability to mix samples at the beginning of the workflow (i.e., at the cell lysate stage).[4][5][22] This ensures that any subsequent sample handling, such as protein digestion, fractionation, or purification, affects both samples equally, thus minimizing experimental error.[5][22]
-
Label-Swapping: To account for any systematic bias related to the heavy isotope, perform a biological replicate where the labels are swapped (i.e., the control condition is "heavy" and the treatment is "light").[14][23][24] Averaging the ratios from the original and the label-swapped experiment can help correct for such errors.[14][24]
-
Consistency: Use the same protocols, reagents, and equipment for all samples within an experiment. Any variation in sample handling before the mixing step can introduce significant quantitative errors.[22]
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wp.unil.ch [wp.unil.ch]
- 19. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for in-source fragmentation of DL-Glutamic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for in-source fragmentation of DL-Glutamic acid-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is a phenomenon where an analyte molecule fragments within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] For glutamic acid and its deuterated isotopologues like this compound, a common in-source reaction is the neutral loss of water (dehydration) or ammonia (deamination), leading to the formation of pyroglutamic acid.[3][4][5][6] This can lead to an underestimation of the concentration of this compound and the inaccurate calculation of the analyte/internal standard ratio, compromising the quantitative accuracy of the assay.
Q2: How can I detect if in-source fragmentation of my this compound is occurring?
A2: You can detect in-source fragmentation by observing unexpected fragment ions in your mass spectrum, particularly at a lower mass-to-charge ratio (m/z) than the precursor ion of this compound. For instance, you might see a prominent peak corresponding to the mass of deuterated pyroglutamic acid. A systematic way to confirm this is to infuse a pure standard of this compound and monitor for the appearance of fragment ions as you vary the ion source parameters, such as the cone or fragmentor voltage.[7]
Q3: Are deuterated internal standards like this compound always the best choice?
A3: While stable isotope-labeled internal standards are essential for accurate quantitation in mass spectrometry, deuterated standards can sometimes present challenges.[8][9][10] Drawbacks can include chromatographic shifts relative to the unlabeled analyte and different fragmentation patterns.[11] For some applications, internal standards labeled with heavy atoms like 13C or 15N may behave more similarly to the native analyte and offer a more robust correction.[9] However, with careful optimization of analytical conditions, deuterated standards can be used effectively.
Q4: What is the most critical instrument parameter to optimize for minimizing in-source fragmentation?
A4: The cone voltage (also known as fragmentor voltage or declustering potential) is one of the most critical parameters to control in-source fragmentation.[1][7] This voltage is applied between the ion source and the mass analyzer and influences the energy of the ions. Higher cone voltages increase the likelihood of collisions and subsequent fragmentation. Therefore, optimizing this parameter by reducing it to a level that maintains good sensitivity while minimizing fragmentation is crucial.[3][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating in-source fragmentation of this compound.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low signal intensity for this compound precursor ion | Excessive in-source fragmentation. | 1. Gradually decrease the cone/fragmentor voltage.[7]2. Reduce the ion source temperature.[1][2]3. Optimize the spray voltage.[7] | Increased abundance of the precursor ion and a more accurate analyte/internal standard ratio. |
| Poor quantitative accuracy and reproducibility | In-source fragmentation is not being adequately corrected for. | 1. Ensure co-elution of this compound and the unlabeled glutamic acid.2. Use a stable isotope-labeled internal standard that exhibits similar fragmentation behavior.[10]3. Verify the isotopic purity of the internal standard.[10] | Improved accuracy and precision of the quantitative results. |
| Presence of unexpected peaks in the chromatogram | In-source formation of degradation products like pyroglutamic acid. | 1. Optimize chromatographic separation to resolve glutamic acid from potential in-source formed products.[3][5]2. Modify mobile phase composition to improve separation. | Baseline separation of the analyte of interest from interfering species. |
| Inconsistent fragmentation across a batch of samples | Fluctuations in instrument conditions or matrix effects. | 1. Allow sufficient time for the instrument to stabilize.2. Implement a robust sample preparation method to minimize matrix effects.[8]3. Monitor system suitability throughout the analytical run. | Consistent and reproducible analytical results. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal electrospray ionization (ESI) source parameters to maximize the signal of the this compound precursor ion while minimizing in-source fragmentation.
Methodology:
-
Prepare a standard solution: Prepare a solution of this compound in the initial mobile phase composition at a concentration that provides a stable and robust signal.
-
Infuse the standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Spray Voltage: While monitoring the signal of the precursor ion, gradually increase the spray voltage until a stable ion current is achieved. Avoid excessively high voltages that can lead to electrical discharge.
-
Optimize Gas Flows and Temperature: Systematically adjust the nebulizer gas, drying gas flow, and drying gas temperature to achieve efficient desolvation, as indicated by a high and stable signal for the precursor ion.
-
Optimize Cone/Fragmentor Voltage: This is a critical step. Start with a low cone voltage (e.g., 10 V) and gradually increase it. Record the intensity of the precursor ion and any significant fragment ions (e.g., corresponding to the neutral loss of water). Plot the intensities against the cone voltage to identify the optimal value that maximizes the precursor ion signal while keeping the fragment ion signal at a minimum.[7]
Protocol 2: Method for Chromatographic Separation
Objective: To achieve baseline chromatographic separation of glutamic acid from its potential in-source degradation product, pyroglutamic acid.
Methodology:
-
Column Selection: Utilize a column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an ion-pairing agent.
-
Mobile Phase Optimization:
-
Aqueous Phase: Start with a buffered aqueous mobile phase (e.g., with ammonium formate or formic acid) to control the ionization state of glutamic acid.
-
Organic Phase: Use a common organic solvent like acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method starting with a high percentage of organic solvent for a HILIC separation, or a high percentage of aqueous solvent for a reversed-phase separation. A shallow gradient will likely be required to achieve separation of the structurally similar glutamic acid and pyroglutamic acid.
-
Injection and Analysis: Inject a mixture of glutamic acid and pyroglutamic acid standards to confirm their retention times and ensure adequate separation. Once the separation is optimized, inject your samples containing this compound and the unlabeled analyte.
Visualizations
Caption: In-source fragmentation workflow for this compound.
Caption: Troubleshooting logic for correcting in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Signal Suppression of DL-Glutamic acid-d3 in Mass Spectrometry
Welcome to the technical support center for troubleshooting signal suppression of DL-Glutamic acid-d3 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A1: Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity. This compound, as a stable isotope-labeled (SIL) internal standard, is designed to co-elute with the unlabeled glutamic acid and experience the same degree of signal suppression, thus allowing for accurate quantification.[4] However, various factors can lead to inconsistent or unexpected suppression of the this compound signal itself, compromising the reliability of your results.
Q2: What are the most common causes of signal suppression for this compound?
A2: The primary causes of signal suppression for this compound can be categorized as follows:
-
Matrix Effects: High concentrations of co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, phospholipids, other amino acids) can compete with this compound for ionization in the mass spectrometer source.[1][3][5]
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution of this compound with highly abundant matrix components.[1] Even a slight difference in retention time between the analyte and the deuterated internal standard can expose them to different matrix components, leading to differential ion suppression.[1]
-
Instrument Contamination: Buildup of contaminants in the ion source, transfer optics, or LC system can lead to a gradual decline in signal intensity over a series of injections.[6][7][8]
-
Sample Preparation Inadequacies: Insufficient removal of interfering substances during sample preparation is a major contributor to matrix effects.[9][10]
-
In-source Cyclization: Glutamic acid and its labeled counterparts can cyclize to form pyroglutamic acid in the electrospray ionization source, leading to a decrease in the signal of the intended analyte.[11]
Q3: My this compound signal is inconsistent across my sample batch. What should I check first?
A3: Inconsistent signal for an internal standard across a batch is a classic sign of variable matrix effects.[1][7] Here’s what to investigate first:
-
Sample Preparation Consistency: Ensure that your sample preparation procedure is being performed uniformly across all samples. Inconsistent protein precipitation or extraction can lead to varying levels of matrix components in the final extracts.[4]
-
Autosampler Performance: Check for any issues with the autosampler, such as air bubbles in the syringe or inconsistent injection volumes.[6]
-
Matrix Variability: If your samples are from different sources or lots, the matrix composition itself may be variable, leading to different degrees of ion suppression.[12]
Q4: Can the concentration of this compound itself cause problems?
A4: Yes, an excessively high concentration of the deuterated internal standard can lead to a phenomenon known as "self-suppression" and can also interfere with the ionization of the analyte.[1] It is important to optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the expected analyte concentrations.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
This guide will help you systematically determine if matrix effects are the cause of your signal suppression and provide steps to reduce their impact.
Step 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
A post-column infusion experiment can help identify regions in your chromatogram where ion suppression is most severe.[1][9]
Experimental Protocol:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution at a constant flow rate into the MS source via a T-fitting placed after the analytical column.
-
Inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte or internal standard).
-
Monitor the signal of this compound. A drop in the signal intensity indicates the elution of matrix components that are causing ion suppression.
Step 2: Quantitative Assessment of Matrix Effects
This experiment will help you quantify the extent of signal suppression.[13]
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted, and then this compound is added to the final extract.
-
Set C (Pre-Extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples and compare the peak areas of this compound.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Illustrative Data:
| Sample Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Human Plasma | 50 | 65 | 88 |
| Rat Urine | 50 | 45 | 82 |
| Cell Culture Media | 50 | 85 | 95 |
| Protein Precipitated Serum | 50 | 72 | 91 |
Step 3: Strategies to Reduce Matrix Effects
Based on your findings, implement one or more of the following strategies:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[1][12] However, ensure your analyte concentration remains above the limit of detection.
-
Modify Chromatography: Adjust the chromatographic method to separate the elution of this compound from the regions of significant ion suppression.[9] This could involve changing the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds like glutamic acid).[14][15]
Guide 2: Troubleshooting Instrument-Related Signal Loss
If you observe a consistent downward trend in the this compound signal over an analytical run, or a sudden complete loss of signal, the problem may be instrument-related.[6][16]
Troubleshooting Workflow for Instrument Issues
Caption: A workflow for troubleshooting instrument-related signal loss.
Systematic Checks:
-
MS Performance: Run the instrument's tuning and calibration routines to ensure the mass spectrometer is performing optimally.[17]
-
LC System: Check for stable pump pressure and look for any leaks in the fluidic path.
-
Ion Source Contamination: Visually inspect the ion source, capillary, and sample cone for any buildup of residue. If contamination is visible, follow the manufacturer's instructions for cleaning.[6]
-
Autosampler and Injection: Verify that the correct injection volume is being delivered and that there are no air bubbles in the syringe or sample loop.[6]
Visualizing the Mechanism of Ion Suppression
Understanding the mechanism of ion suppression can aid in troubleshooting. In electrospray ionization (ESI), analytes compete with other components in the sample for charge and for access to the droplet surface to be released into the gas phase.
Caption: Mechanism of ion suppression in the ESI source.
Logical Workflow for Method Development
To proactively minimize signal suppression of this compound during method development, follow this logical workflow.
Caption: A logical workflow for developing a robust LC-MS/MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing DL-Glutamic Acid-d3 Concentration for Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of DL-Glutamic acid-d3 for cellular uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cellular uptake studies?
A1: The optimal concentration of this compound can vary significantly depending on the cell type, expression levels of glutamate transporters, and the specific experimental goals. However, a good starting point is to use a concentration range similar to that of L-glutamine in standard cell culture media, which is typically between 2 mM and 4 mM.[1] Some media formulations may use concentrations as low as 0.5 mM or as high as 10 mM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I incubate the cells with this compound?
A2: Incubation time is a critical parameter that requires optimization. For kinetic studies aiming to measure initial uptake rates, short incubation times, often in the range of 5 to 15 minutes, are common.[2][3] For steady-state labeling experiments, a longer incubation period is necessary to allow for the incorporation of the labeled amino acid into the cellular proteome. This can take several cell doublings, often at least 72 hours, to achieve near-complete labeling.[4][5]
Q3: My this compound uptake is very low. What are the possible causes and solutions?
A3: Low uptake of this compound can be due to several factors. See the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions. Common causes include low expression of glutamate transporters in your cell line, suboptimal incubation conditions (e.g., temperature, pH), or the presence of competitive inhibitors in the culture medium.
Q4: Can the deuterium label on this compound affect its uptake or metabolism compared to unlabeled glutamic acid?
A4: While deuterium-labeled compounds are generally considered to behave similarly to their unlabeled counterparts, isotopic effects can sometimes influence reaction rates. However, for cellular uptake mediated by transporters, the effect of a deuterium label is typically minimal. It is good practice to be aware of this potential, but significant alterations in uptake kinetics due to the deuterium label are not commonly reported for amino acids.
Q5: How can I confirm that the this compound is being actively transported and not just passively diffusing into the cells?
A5: To confirm active transport, you can perform several control experiments. One common method is to incubate the cells at a low temperature (e.g., 4°C) during the uptake assay. Active transport is an energy-dependent process and will be significantly inhibited at low temperatures, while passive diffusion will be less affected. Additionally, you can use known inhibitors of glutamate transporters to see if they block the uptake of this compound.
Troubleshooting Guides
Issue 1: Low or No Detectable Intracellular this compound
| Possible Cause | Recommended Solution |
| Low expression of glutamate transporters (e.g., EAATs) in the cell line. | - Confirm the expression of glutamate transporters in your cell line using techniques like Western blot or qPCR.- Consider using a cell line known to express high levels of glutamate transporters or transiently transfecting your cells with a specific transporter subtype. |
| Suboptimal incubation conditions. | - Ensure the incubation is performed at 37°C, as active transport is temperature-dependent.[3]- Maintain a physiological pH (around 7.4) in your uptake buffer, as glutamate transport is sensitive to pH changes. |
| Presence of competitive inhibitors in the medium. | - Perform the uptake assay in a simple buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS) instead of complete culture medium, which contains other amino acids that can compete for uptake.[6] |
| Incorrect sample processing. | - Ensure complete cell lysis to release intracellular contents before analysis.- Minimize the time between washing the cells and quenching metabolism/lysing the cells to prevent efflux of the labeled amino acid. |
| Insufficient concentration of this compound. | - Perform a concentration titration experiment to determine the optimal concentration for your cell line. Start with a range of 0.5 mM to 10 mM.[1] |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent cell numbers. | - Seed cells at a consistent density and ensure even distribution in the culture plates.- Normalize the uptake results to the total protein concentration or cell number in each well. |
| Inaccurate timing of incubation and washing steps. | - Use a multi-channel pipette for simultaneous addition and removal of solutions to ensure consistent timing across wells.[6] |
| Incomplete removal of extracellular this compound. | - Wash the cells thoroughly with ice-cold buffer immediately after incubation to remove any remaining extracellular label. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Kinetic Uptake Assay
This protocol aims to determine the optimal concentration of this compound for measuring the initial rate of cellular uptake.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer compatible with mass spectrometry analysis
-
Microplate reader or other method for protein quantification
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells at 37°C overnight in a 5% CO2 incubator.[3]
-
Preparation of this compound Solutions: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 4, 8, 10 mM) in pre-warmed HBSS (37°C).
-
Cell Washing: Remove the culture medium and wash the cells three times with pre-warmed HBSS.[3]
-
Pre-incubation: Add 100 µL of pre-warmed HBSS to each well and incubate at 37°C for 10 minutes to equilibrate the cells.
-
Uptake Initiation: Remove the HBSS and add 50 µL of the prepared this compound solutions to the respective wells. Incubate for a short, fixed period (e.g., 10 minutes) at 37°C.
-
Uptake Termination and Washing: Quickly remove the this compound solution and wash the cells three times with 150 µL of ice-cold PBS to stop the uptake and remove extracellular label.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate according to the buffer manufacturer's instructions.
-
Quantification:
-
Collect the cell lysates for analysis of intracellular this compound concentration using LC-MS/MS.
-
Use a portion of the lysate to determine the total protein concentration for normalization.
-
-
Data Analysis: Plot the normalized intracellular this compound concentration against the initial extracellular concentration to determine the saturation kinetics. The optimal concentration for future experiments should be in the linear range of this curve for kinetic studies or at a saturating concentration for steady-state experiments.
Data Presentation
Table 1: Kinetic Parameters of Glutamate Transporters (EAATs) for Glutamate.
| Transporter Subtype | Apparent Affinity (Km) for Glutamate (µM) | Reference |
| EAAT1 (GLAST) | 7 - 20 | [7][8] |
| EAAT2 (GLT-1) | 12 - 18 | [7][8] |
| EAAT3 (EAAC1) | 8 - 28 | [7][8] |
Note: These values are for unlabeled glutamate and can serve as a reference for expected kinetic behavior. The Km for this compound is expected to be in a similar range.
Visualizations
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Signaling Pathways Regulating Glutamate Transporter Activity
Caption: Regulation of glutamate transporter expression and activity.
References
- 1. Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 2. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 4. Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. kurkinengroup.com [kurkinengroup.com]
Overcoming matrix effects in biological samples for DL-Glutamic acid-d3 analysis
Welcome to the technical support center for the analysis of DL-Glutamic acid-d3 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][4] The most common sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites.[3][5][6]
Q2: How does using a stable isotope-labeled (SIL) internal standard like this compound help correct for matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) is the ideal tool for compensating for matrix effects.[7][8] Since this compound is chemically and physically almost identical to the endogenous (unlabeled) glutamic acid, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[4][7] By adding a known concentration of the SIL-IS to all samples, calibrators, and quality controls, quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains stable even if the absolute signals of both compounds are affected by the matrix, thus providing accurate quantification.[4][8]
Q3: When is the best time to add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[8] Adding this compound before any extraction or protein precipitation steps ensures that it compensates not only for matrix effects during ionization but also for any variability or loss of the analyte during the entire sample handling and extraction process.[8]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects.[1] Ion suppression is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower signal than expected.[2][9] Ion enhancement is less common and occurs when matrix components increase the ionization efficiency, resulting in a higher signal.[1][2] Both effects compromise data accuracy if not properly corrected.
Q5: Besides using a SIL-IS, what other strategies can minimize matrix effects?
A5: Several strategies can be employed to reduce matrix effects:
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering components, particularly phospholipids, from the sample matrix.[10][11][12]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components can prevent co-elution and minimize interference.[11][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal to below the limit of detection.[9][14]
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI), which is more commonly used.[3][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound in biological samples.
Problem 1: Low Signal Intensity for Analyte and Internal Standard
Question: My signal intensity for both the analyte and the this compound internal standard is significantly lower in my plasma/serum samples compared to the neat standards. What is causing this, and how can I fix it?
Answer: This is a classic sign of significant ion suppression, likely caused by high concentrations of phospholipids or salts in your sample extract.
Troubleshooting Steps:
-
Identify the Source of Suppression: The primary culprits in biological fluids are phospholipids, which are notorious for causing ion suppression in ESI sources.[12] Salts from buffers or the sample itself can also contribute, typically eluting early in the chromatographic run.[5]
-
Improve Sample Preparation: Your current sample preparation method (e.g., simple protein precipitation) may not be sufficient. Protein precipitation removes proteins but leaves phospholipids in the supernatant.[5]
-
Recommendation: Implement a sample preparation technique specifically designed for phospholipid removal. Hybrid Solid-Phase Extraction (HybridSPE) is a highly effective method that combines protein precipitation with phospholipid filtration.
-
-
Optimize Chromatography: Adjust your chromatographic gradient to better separate glutamic acid from the regions of major ion suppression. A post-column infusion experiment can help identify at what retention times suppression is most severe.[14][15]
-
Check Instrument Source Conditions: The design and settings of the electrospray ion source can influence its susceptibility to matrix effects.[16] Optimize source parameters like gas temperatures and flow rates for your specific analysis.[4]
Data on Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the level of remaining matrix effects.
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Good (>90%) | High | Simple and fast, but leaves phospholipids and other interferences in the extract.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (60-90%) | Low | Can be effective but is labor-intensive and requires significant method development. |
| Solid-Phase Extraction (SPE) | High | Good (>85%) | Moderate | Provides clean extracts by effectively removing salts and some phospholipids.[10][17] |
| HybridSPE®-Phospholipid | Very High | Excellent (>95%) | High | Specifically designed to remove both proteins and phospholipids, resulting in minimal ion suppression. |
Problem 2: Inconsistent Results and Poor Reproducibility
Question: My QC sample results are highly variable, and the peak area of my internal standard fluctuates significantly between samples. Why is this happening?
Answer: High variability is often due to inconsistent matrix effects between different samples and/or inconsistent sample preparation. The internal standard peak area is expected to vary between samples as it compensates for these differences; however, extreme variation (>50%) or poor analyte/IS area ratios suggest a problem.[4]
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure that your sample preparation is performed identically for every sample. Inconsistent vortexing times, solvent volumes, or incubation periods can lead to variable recoveries and matrix effects.
-
Assess Inter-Individual Matrix Variability: The composition of biological matrices can differ between individuals, leading to different degrees of ion suppression.[18] If your method is not robust enough, this will manifest as poor reproducibility.
-
Action: Test your method using multiple sources of blank matrix to ensure it can handle this variability.
-
-
Use a More Robust Cleanup Method: A more rigorous sample cleanup method, such as HybridSPE or a well-developed SPE protocol, will remove more interferences and make your analysis less susceptible to variations between individual samples.[19]
-
Check for In-Source Cyclization: Glutamic acid and glutamine can cyclize to form pyroglutamic acid (pGlu) in the mass spectrometer's ion source, leading to an apparent loss of signal.[20] This process can be dependent on source conditions. Ensure your chromatography separates glutamic acid from pGlu and optimize source parameters to minimize this conversion.[20]
Key Experimental Protocols
Protocol 1: Quantifying Matrix Effects (Post-Extraction Spike Method)
This protocol allows you to quantitatively measure the degree of ion suppression or enhancement.[3][18]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final analysis solvent (e.g., mobile phase).
-
Set B (Pre-Spike Matrix): Spike the analyte and IS into a blank biological matrix before the extraction process.
-
Set C (Post-Spike Matrix): Extract a blank biological matrix sample first. Then, spike the analyte and IS into the final, clean extract.
-
-
Analyze Samples: Inject all three sets onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) x 100
-
Recovery (%) = (Mean Peak Area in Set B / Mean Peak Area in Set C) x 100
-
-
Interpretation:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a fast but less clean method suitable for initial screening.
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC.
-
Add Internal Standard: Add a small volume (e.g., 5-10 µL) of the this compound working solution.
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile (or methanol).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze: Inject the supernatant directly or after evaporation and reconstitution into the LC-MS/MS system.
Protocol 3: Sample Preparation via Hybrid Solid-Phase Extraction (HybridSPE®)
This protocol is highly effective for removing both proteins and phospholipids.[18]
-
Aliquot Sample: Add 100 µL of the biological sample (e.g., plasma) to the wells of a HybridSPE-Phospholipid plate.
-
Precipitate & Extract: Add 300 µL of 1% formic acid in acetonitrile containing the this compound internal standard to each well.
-
Mix: Mix thoroughly by vortexing the plate for 2 minutes to ensure complete protein precipitation.
-
Filter: Place the plate on a vacuum manifold and apply a gentle vacuum (e.g., -10 inHg) or centrifuge the plate. The sorbent bed retains precipitated proteins and phospholipids.
-
Collect Filtrate: Collect the clean filtrate, which contains the analyte and internal standard.
-
Analyze: The filtrate can be injected directly into the LC-MS/MS system.
Visualizations
Caption: Principle of matrix effect correction using a SIL-Internal Standard.
Caption: Comparison of sample preparation workflows for biological samples.
Caption: Troubleshooting workflow for matrix effect-related issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. The influence of electrospray ion source design on matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bme.psu.edu [bme.psu.edu]
- 18. benchchem.com [benchchem.com]
- 19. Recent advances in solid phase extraction for biological samples – Fulfilling the promise of SPE [morressier.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Pyroglutamic Acid Formation in LC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the cyclization of glutamic acid to pyroglutamic acid during LC-MS analysis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to help you mitigate this common issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and why is it a problem in my LC-MS analysis?
A1: Pyroglutamic acid (pGlu) is a cyclic lactam formed from the intramolecular cyclization of glutamic acid (Glu) or glutamine (Gln). This conversion can be a significant issue in LC-MS analysis for several reasons:
-
Blocked N-terminus: The formation of pyroglutamic acid results in the loss of the primary amino group at the N-terminus of peptides and proteins. This modification can interfere with downstream analytical techniques like Edman degradation for protein sequencing, which requires a free N-terminal amine.
-
Altered Physicochemical Properties: The conversion to pGlu can alter the charge and hydrophobicity of molecules, potentially impacting their structure, stability, and biological activity.
-
Inaccurate Quantification: The presence of pGlu introduces heterogeneity into a sample, leading to challenges in accurately quantifying the intended analyte (glutamic acid). This is particularly problematic as the conversion can occur during sample preparation, storage, or even within the mass spectrometer's ion source.
Q2: What is the chemical mechanism behind the formation of pyroglutamic acid from glutamic acid?
A2: The formation of pyroglutamic acid from glutamic acid is an intramolecular condensation reaction. It involves a nucleophilic attack by the N-terminal α-amino group on the γ-carboxyl group of the glutamic acid side chain. This process results in the formation of a five-membered lactam ring and the elimination of a water molecule. This reaction can occur spontaneously, especially under certain conditions, or be catalyzed by enzymes.
Q3: What are the main factors that promote the conversion of glutamic acid to pyroglutamic acid?
A3: Several factors can accelerate the rate of pyroglutamic acid formation:
-
pH: The reaction is highly pH-dependent. Both acidic (pH below 4) and alkaline (pH above 8) conditions can increase the rate of formation. The conversion is minimized at a neutral pH, with studies indicating optimal stability around pH 6.2.
-
Temperature: Elevated temperatures significantly promote the cyclization reaction. Storing samples at reduced temperatures is crucial for minimizing this conversion.
-
Buffer Composition: The type of buffer used can also influence the rate of pGlu formation.
-
In-source Cyclization: Even with careful sample handling, glutamic acid can be converted to pyroglutamic acid within the electrospray ionization (ESI) source of the mass spectrometer. This in-source conversion is influenced by parameters such as the fragmentor voltage.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to pyroglutamic acid formation.
| Problem | Potential Cause | Recommended Solution |
| An unexpected peak appears in my chromatogram with a mass corresponding to pyroglutamic acid. | Spontaneous cyclization of glutamic acid in the sample during preparation or storage. | - Analyze a freshly prepared standard of glutamic acid to confirm if the peak is present from the start.- Review your sample preparation and storage conditions. Ensure the pH is maintained between 6.0 and 7.0 and that samples are kept at low temperatures (4°C for short-term, -80°C for long-term). |
| The peak area of my glutamic acid standard is inconsistent across different runs. | In-source cyclization in the mass spectrometer is occurring at a variable rate. | - Optimize the fragmentor or cone voltage of your ESI source. Start with a lower voltage and incrementally increase it to find a setting that maximizes the glutamic acid signal while minimizing the pyroglutamic acid signal.- Incorporate a stable isotope-labeled internal standard for glutamic acid to correct for in-source conversion. |
| I observe a broad or tailing peak for glutamic acid. | Co-elution of glutamic acid and pyroglutamic acid. | - Optimize your chromatographic method to achieve baseline separation of glutamic acid, glutamine, and pyroglutamic acid. This is crucial for accurate quantification. |
| My biological assay results are inconsistent for a peptide containing N-terminal glutamic acid. | Variable levels of pyroglutamic acid formation are affecting the biological activity of your peptide. | - Implement strict control over pH and temperature during peptide synthesis, purification, and storage.- Characterize each batch of the peptide to determine the percentage of pyroglutamic acid formation using a validated LC-MS method. |
Quantitative Data
The following tables summarize the impact of pH and temperature on the stability of glutamic acid.
Table 1: Effect of pH on the Rate of Pyroglutamic Acid Formation
| pH | Relative Rate of Formation | Notes |
| 4.0 | Increased | The rate of formation is significantly higher compared to neutral pH. |
| 4.1 | - | The half-life of N-terminal glutamic acid in an antibody was found to be approximately 9 months at 45°C. |
| 6.2 | Minimal | This pH has been identified as providing the greatest stability for N-terminal glutamic acid, with the lowest rate of conversion to pyroglutamic acid. |
| 8.0 | Increased | The rate of formation increases again under alkaline conditions. |
Table 2: Effect of Temperature on Glutamic Acid Stability
| Temperature | Effect on Cyclization Rate | Recommendation |
| 4°C | Significantly Reduced | Recommended for short-term storage of solutions containing glutamic acid. |
| 37°C and 45°C | Increased | Incubation at these temperatures for several weeks can lead to detectable formation of pyroglutamic acid from N-terminal glutamic acid in proteins. |
| >60°C | Substantially Increased | High temperatures should be avoided during sample preparation and storage. |
| -80°C | Minimal | Recommended for long-term storage of samples to preserve the integrity of glutamic acid. |
Experimental Protocols
Protocol 1: Sample Preparation and Storage to Minimize Pyroglutamic Acid Formation
-
Buffer Selection:
-
Prepare all buffers and solutions for your sample in the pH range of 6.0-7.0. A pH of 6.2 is optimal for minimizing the cyclization of N-terminal glutamic acid.
-
-
Temperature Control:
-
Perform all sample preparation steps on ice or at a reduced temperature (e.g., 4°C).
-
For short-term storage (up to a few days), keep samples at 4°C.
-
For long-term storage, aliquot samples into single-use vials, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Lyophilization:
-
For peptides and proteins, consider lyophilization (freeze-drying) for long-term storage, as this can significantly reduce the rate of cyclization in the solid state.
-
Protocol 2: LC-MS Method for the Separation and Analysis of Glutamic Acid, Glutamine, and Pyroglutamic Acid
This protocol provides a starting point for developing a robust LC-MS method. Optimization will be required for your specific instrument and application.
-
Chromatographic Column:
-
Use a reversed-phase C18 column with sufficient resolving power to separate the three analytes. A column with a particle size of less than 3 µm is recommended for better separation efficiency.
-
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Develop a gradient that allows for the separation of the highly polar glutamic acid and glutamine from the slightly less polar pyroglutamic acid. A shallow gradient at the beginning of the run is often necessary.
-
Example Gradient: 0-5 min, 2% B; 5-15 min, 2-20% B; 15-16 min, 20-95% B; 16-18 min, 95% B; 18-18.1 min, 95-2% B; 18.1-25 min, 2% B.
-
-
MS Source Parameter Optimization:
-
Fragmentor/Cone Voltage: This is a critical parameter for minimizing in-source cyclization. Analyze a pure glutamic acid standard and monitor the ion signals for both glutamic acid and pyroglutamic acid. Adjust the fragmentor voltage to a value that provides good sensitivity for glutamic acid while keeping the signal for pyroglutamic acid at a minimum.
-
Other Parameters: Optimize other source parameters such as gas temperature, gas flow, and nebulizer pressure according to your instrument's guidelines.
-
-
Data Acquisition:
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of each analyte.
-
MRM Transitions (example):
-
Glutamic Acid: Q1 m/z 148.06 -> Q3 m/z 84.04, 130.05
-
Pyroglutamic Acid: Q1 m/z 130.05 -> Q3 m/z 84.04, 56.05
-
Glutamine: Q1 m/z 147.08 -> Q3 m/z 84.04, 130.05
-
-
-
Internal Standard:
-
Incorporate a stable isotope-labeled glutamic acid (e.g., ¹³C₅, ¹⁵N-Glutamic Acid) into your samples to correct for any in-source cyclization and matrix effects.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving issues related to pyroglutamic acid formation.
Caption: Key strategies for preventing the cyclization of glutamic acid in LC-MS analysis.
Improving peak shape and resolution for DL-Glutamic acid-d3 in chromatography
Welcome to the technical support center for the chromatographic analysis of DL-Glutamic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The primary challenges in the analysis of this compound, an amino acid, typically revolve around achieving good peak shape, resolving the D and L enantiomers, and obtaining adequate retention on reversed-phase columns. Due to its polar and zwitterionic nature, glutamic acid can exhibit poor peak shape (tailing) and limited retention in traditional reversed-phase chromatography. Furthermore, separating the deuterated enantiomers requires a chiral separation technique.
Q2: Why is my this compound peak tailing in reversed-phase HPLC?
A2: Peak tailing for a polar, acidic compound like glutamic acid in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the analyte with acidic silanol groups on the silica-based packing material.[1][2] Other potential causes include column overload, inappropriate mobile phase pH, or extra-column dead volume.[1][3]
Q3: How can I improve the peak shape of my this compound peak?
A3: To improve the peak shape, you can try the following:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH is crucial for controlling the ionization state of glutamic acid and minimizing silanol interactions.[4][5] For acidic compounds, a lower pH (around 2-3) can suppress the ionization of both the analyte and the silanol groups, leading to improved peak shape.[6][7]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups available for secondary interactions.[1][3]
-
Add a Buffer: Incorporating a buffer in the mobile phase helps to maintain a consistent pH and can mask residual silanol interactions.[1]
-
Adjust Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. A mismatch, particularly a stronger sample solvent, can cause peak distortion.[3][8]
Q4: How can I separate the D and L enantiomers of Glutamic acid-d3?
A4: The separation of D and L enantiomers requires a chiral stationary phase (CSP).[9] Several types of chiral columns are effective for underivatized amino acids:
-
Crown-ether based CSPs: These columns, such as ChiroSil®, are particularly well-suited for the separation of D- and L-amino acid enantiomers.[10]
-
Teicoplanin-based CSPs: Columns like Astec CHIROBIOTIC® T utilize a macrocyclic glycopeptide as the chiral selector and are effective for resolving underivatized amino acids.[9]
-
Chiral Ligand-Exchange Chromatography: This technique involves adding a chiral complex, such as a copper-proline complex, to the mobile phase to achieve separation on a standard ion-exchange column.[11]
Q5: What are suitable starting conditions for an LC-MS/MS method for this compound?
A5: For LC-MS/MS analysis of underivatized amino acids, Hydrophilic Interaction Chromatography (HILIC) is often preferred over reversed-phase for better retention of polar compounds.[12][13] A typical starting point would be:
-
Column: A HILIC column (e.g., amide or cyano phase).
-
Mobile Phase A: Water with an additive like ammonium formate or formic acid.
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over time.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode using Multiple Reaction Monitoring (MRM).[13][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
This is a common issue when analyzing polar compounds like this compound. The following guide will help you troubleshoot and resolve peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: DL-Glutamic Acid-d3 NMR Spectroscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in DL-Glutamic acid-d3 Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in NMR spectra?
A1: Background noise in NMR spectra can originate from several sources, including thermal noise from the electronic components of the spectrometer, environmental electromagnetic interference, and impurities within the sample itself.[1] Sample-related issues are often the primary culprit, such as the presence of suspended solid particles, paramagnetic impurities, or insufficient sample concentration.[2]
Q2: Why is the choice of deuterated solvent critical for this compound?
A2: The deuterated solvent serves multiple purposes: it provides a lock signal for the spectrometer to stabilize the magnetic field, and its low proton concentration prevents large solvent signals from overwhelming the analyte signals.[3][4] For this compound, a high-purity deuterated solvent like Deuterium Oxide (D₂O) is typically used.[5] Using a solvent with a high degree of deuteration (>99%) is essential to minimize residual solvent peaks that could obscure signals from your compound.[6]
Q3: How does the number of scans affect the signal-to-noise ratio (SNR)?
A3: The signal-to-noise ratio (SNR) is proportional to the square root of the number of scans.[7] Therefore, to double the SNR, you must quadruple the number of scans.[8] While increasing the number of scans is a straightforward way to improve data quality, it also increases the experiment time. There is a point of diminishing returns where the gain in SNR is minimal compared to the additional time required.[9]
Q4: What is "shimming," and why is it important for reducing noise?
A4: Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming results in broad, asymmetrical spectral lines, which can obscure weak signals and reduce resolution, effectively contributing to the background noise.[9][10] Proper shimming is crucial for obtaining sharp, well-defined peaks.
Q5: Can post-processing techniques help reduce background noise?
A5: Yes, several post-processing steps are vital for improving spectral quality. These include Fourier transform, phase correction, and baseline correction.[11] Automated algorithms in most NMR processing software can correct for distortions and uneven baselines that can obscure peaks.[11] More advanced mathematical approaches, such as deconvolution, can also be used to separate overlapping signals and computationally reduce noise.[1]
Troubleshooting Guide: High Background Noise
This section addresses specific issues you may encounter during your experiments.
Issue 1: The entire spectrum is noisy, and the signal-to-noise ratio is poor.
This is a common problem that can often be traced back to the sample preparation or acquisition parameters.
Troubleshooting Steps:
-
Check Sample Concentration: Very low sample concentration is a frequent cause of poor SNR. For a typical ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[4]
-
Increase the Number of Scans: As detailed in the FAQ, increasing the number of scans will improve the SNR. Try quadrupling the current number of scans to see a twofold improvement in signal.[8]
-
Verify Receiver Gain: If the receiver gain is set too high, it can amplify noise and clip the top of the Free Induction Decay (FID), leading to a broad, distorted baseline.[9] Conversely, if it's too low, the signal will be weak. Ensure the gain is set to an optimal level.
-
Check Probe Tuning and Matching: The NMR probe must be properly tuned to the correct frequency and matched to the spectrometer's electronics to ensure maximum signal transmission and detection.[12]
Issue 2: The spectral lines are broad and poorly resolved.
Broad peaks can be mistaken for noise and can hide important coupling information.
Troubleshooting Steps:
-
Re-shim the Spectrometer: The most common cause of broad peaks is an inhomogeneous magnetic field.[10] Perform a careful manual or automatic shimming procedure.
-
Filter the Sample: Suspended solid particles in the sample will severely distort the magnetic field homogeneity, leading to broad lines. Always filter your sample through a pipette with a small plug of glass wool or a syringe filter directly into the NMR tube.[6] Do not use cotton wool, as solvents can leach impurities from it.
-
Check for Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[4] Ensure all glassware is scrupulously clean and that your sample has not been contaminated.
-
Consider Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines due to slower molecular tumbling.[4] Diluting the sample may help.
Issue 3: There are unexpected peaks or artifacts in the spectrum.
Spurious signals can complicate spectral interpretation.
Troubleshooting Steps:
-
Identify Solvent Impurities: Check the chemical shifts of common laboratory solvents (e.g., acetone, ethyl acetate) or water to see if they match the unexpected peaks.[10] NMR solvents can absorb atmospheric moisture.[10]
-
Use Clean NMR Tubes: Residual compounds or cleaning solvents (like acetone) in a dirty NMR tube are a common source of contamination.[3][10] Ensure tubes are thoroughly cleaned and dried before use. New tubes are not guaranteed to be clean and should also be washed.[6]
-
Address t₁ Noise: In 2D experiments, streaks of noise along the indirect dimension (t₁) can obscure cross-peaks. This can be caused by instrument instability.[13] One method to reduce t₁ noise is to acquire multiple shorter experiments with fewer scans and add them together, as the noise is often random and will not co-add constructively.[13]
Data and Protocols
Table 1: Recommended Sample Preparation Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 5 - 25 mg | To ensure sufficient concentration for a good signal-to-noise ratio in a reasonable time.[4] |
| Deuterated Solvent | D₂O (>99.5% D) | Minimizes residual proton signals from the solvent that could obscure analyte peaks.[5][6] |
| Solvent Volume | 0.6 - 0.7 mL | Fills the detection region of the NMR coil without wasting expensive solvent or diluting the sample.[3][4] |
| Filtration | Mandatory | Removes particulate matter that degrades magnetic field homogeneity and causes line broadening. |
Experimental Protocol: Sample Preparation for this compound
-
Clean Glassware: Ensure the NMR tube and any vials or pipettes are thoroughly clean. Wash with a suitable solvent (e.g., acetone, then distilled water) and dry completely in an oven at a temperature not exceeding 100°C.[6]
-
Weigh Sample: Accurately weigh 5-25 mg of this compound into a small, clean vial.[4]
-
Dissolve Sample: Add approximately 0.7 mL of high-purity D₂O to the vial.[3] Gently vortex or heat if necessary to ensure the sample is fully dissolved.[4]
-
Filter Solution: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Use this pipette to transfer the solution from the vial directly into the NMR tube. This step removes any dust or undissolved microparticles.
-
Cap and Label: Cap the NMR tube securely to prevent evaporation or contamination. Label the tube clearly near the top. Do not use paper tape, which can affect the tube's balance.[6]
-
Insert into Spectrometer: Use the sample depth gauge to correctly position the tube in the spinner turbine before inserting it into the spectrometer magnet.[6]
Visual Workflows
Caption: Experimental workflow for preparing an NMR sample and acquiring data to minimize background noise.
Caption: Troubleshooting workflow for diagnosing and resolving common causes of NMR background noise.
References
- 1. Reduce Noise in NMR Spectra with Deconvolution Techniques [eureka.patsnap.com]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.mit.edu [chemistry.mit.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 13. A Simple Method for NMR t1 Noise Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete cell lysis for accurate intracellular metabolite analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure complete cell lysis for accurate intracellular metabolite analysis.
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for my experiment?
The optimal cell lysis method depends on your cell type, the specific metabolites of interest, and your downstream analytical platform (e.g., mass spectrometry, NMR). There is no single "best" method, as each has its advantages and limitations.[1][2][3] Consider the trade-offs between lysis efficiency, metabolite stability, and compatibility with your experimental workflow.
Q2: How can I minimize metabolite degradation during cell lysis?
Metabolite degradation is a critical issue that can significantly impact results. To minimize degradation, it is crucial to quench metabolic activity rapidly and keep samples cold throughout the lysis procedure.[4][5] Snap-freezing cell pellets in liquid nitrogen is an effective quenching method.[6] Performing all lysis steps on ice and using pre-chilled solvents and equipment can help preserve metabolite integrity.[5] Additionally, the choice of lysis method itself can influence metabolite stability; for example, high-power sonication can generate heat and potentially degrade thermally labile metabolites.[7][8]
Q3: My cell lysate is very viscous. What can I do?
High viscosity in a cell lysate is typically caused by the release of genomic DNA. This can interfere with pipetting and downstream processing. To reduce viscosity, you can treat the lysate with a nuclease, such as DNase I.[9] Another approach is to shear the DNA through mechanical means, such as brief sonication or passing the lysate through a narrow-gauge needle.[10]
Q4: How do I know if my cells are completely lysed?
Incomplete cell lysis will lead to an underestimation of intracellular metabolite concentrations.[11] A simple way to check for lysis efficiency is to examine a small aliquot of the cell suspension under a microscope before and after lysis. A significant reduction in the number of intact cells indicates successful lysis. For a more quantitative assessment, you can measure the release of a cytosolic enzyme, such as lactate dehydrogenase (LDH), into the lysate supernatant. Alternatively, quantifying the total protein or DNA in the lysate can also serve as an indicator of lysis efficiency.[6][12]
Troubleshooting Guide
This guide addresses common problems encountered during cell lysis for intracellular metabolite analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Metabolite Yield | Incomplete cell lysis. | - Optimize your lysis protocol. For mechanical methods, increase the duration or intensity (e.g., longer sonication, more bead beating cycles).[9]- For chemical lysis, ensure the solvent-to-cell ratio is appropriate.- Confirm lysis efficiency with microscopy or by measuring protein/DNA concentration.[6][12] |
| Metabolite degradation. | - Ensure rapid and effective quenching of metabolism (e.g., snap-freezing in liquid nitrogen).[6]- Keep samples on ice throughout the procedure.[5]- Minimize the time between cell harvesting and metabolite extraction. | |
| Metabolite leakage during harvesting. | - For adherent cells, avoid trypsinization if possible, as it can cause metabolite leakage. Direct scraping into a cold solvent is often preferred.[13]- When washing cells, use ice-cold isotonic solutions (e.g., PBS) and perform the wash steps quickly. | |
| High Sample Viscosity | Release of genomic DNA. | - Add DNase I to the lysis buffer to digest the DNA.[9]- Briefly sonicate the lysate to shear the DNA.[10]- Pass the lysate through a small-gauge needle multiple times. |
| Poor Reproducibility | Inconsistent cell numbers. | - Normalize your metabolite data to cell number, total protein content, or DNA concentration.[6][12] |
| Variability in lysis procedure. | - Standardize all parameters of your lysis protocol, including time, temperature, and reagent volumes.- For manual methods like homogenization, ensure consistent handling between samples. | |
| Contamination | Introduction of exogenous metabolites. | - Use high-purity solvents and reagents (e.g., LC-MS grade).- Avoid using detergents or other reagents that may interfere with downstream analysis. |
Comparison of Common Cell Lysis Methods
The choice of cell lysis method can significantly impact the number and abundance of metabolites detected. The following tables provide a summary of quantitative data from comparative studies.
Table 1: Comparison of Lysis Methods for Staphylococcus aureus
| Lysis Method | Number of Identified Metabolites |
| Freeze-Thaw Cycles (FTC) | 116[4][7] |
| Sonication Cycles (SC) | 119[4][7] |
| FTC + SC | 99[4][7] |
Data from a study on drug-resistant Staphylococcus aureus, analyzed by LC-MS/MS.[4][7]
Table 2: Comparison of Lysis Techniques for MCF-7 Breast Cancer Cells
| Lysis Technique | Number of Detected Peaks (HILIC Column) | Number of Detected Peaks (C18 Column) |
| Wet Lysis (Detergent-based) | 505 | 551 |
| Rough Lysis (Physical disruption) | 697 | 695 |
Data from a study on MCF-7 breast cancer cells, analyzed by Q-TOF LC/MS.
Experimental Protocols
1. Bead Beating Lysis Protocol
This protocol is suitable for a variety of cell types, including bacteria, yeast, and mammalian cells.
-
Materials:
-
Cell pellet
-
Pre-chilled lysis tubes with beads (e.g., 0.1 mm glass or zirconia beads)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Bead beater homogenizer
-
Centrifuge
-
-
Procedure:
-
Place the cell pellet in a pre-chilled bead beating tube.
-
Add the appropriate volume of ice-cold extraction solvent.
-
Homogenize the sample using a bead beater. A typical setting is 2-3 cycles of 30-60 seconds with 1-2 minutes of cooling on ice between cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and beads.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for further analysis.[13]
-
2. Sonication Lysis Protocol
This protocol is effective for lysing a wide range of cell types.
-
Materials:
-
Cell pellet
-
Ice-cold lysis buffer or solvent
-
Probe sonicator or ultrasonic bath
-
Ice bath
-
Centrifuge
-
-
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer or solvent.
-
Place the sample tube in an ice bath to prevent overheating.
-
If using a probe sonicator, immerse the probe tip into the cell suspension.
-
Sonicate the sample using short pulses (e.g., 10-20 seconds) followed by cooling periods (e.g., 30 seconds) to prevent heat buildup. Repeat for a total of 2-5 minutes of sonication time.
-
If using an ultrasonic bath, place the sample tube in the bath and sonicate for 5-15 minutes.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.[1]
-
3. Freeze-Thaw Lysis Protocol
This is a gentle lysis method suitable for mammalian cells and some bacteria.
-
Materials:
-
Cell pellet
-
Liquid nitrogen or a -80°C freezer
-
Water bath (37°C) or heat block
-
Centrifuge
-
-
Procedure:
-
Resuspend the cell pellet in an appropriate buffer.
-
Freeze the cell suspension by immersing the tube in liquid nitrogen for 1-2 minutes or placing it in a -80°C freezer until completely frozen.
-
Thaw the sample rapidly in a 37°C water bath or by holding it in your hand.
-
Repeat the freeze-thaw cycle 3-5 times.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
4. Methanol-Chloroform-Water Extraction Protocol
This protocol is widely used for the simultaneous extraction of polar and non-polar metabolites.
-
Materials:
-
Cell pellet
-
Ice-cold methanol
-
Ice-cold chloroform
-
Ice-cold water
-
Centrifuge
-
-
Procedure:
-
Add 1 mL of a pre-chilled (-20°C) 2:1 methanol:chloroform mixture to the cell pellet.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of ice-cold water to the mixture.
-
Vortex again for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible: an upper aqueous layer (polar metabolites), a lower organic layer (non-polar metabolites/lipids), and a protein pellet at the interface.
-
Carefully collect the desired phase(s) for analysis.
-
Visual Workflows
Caption: General workflow for intracellular metabolite analysis.
Caption: Troubleshooting logic for low metabolite yield.
References
- 1. Comparison of bacteria disintegration methods and their influence on data analysis in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of freeze-thaw and sonication cycle-based methods for extracting AMR-associated metabolites from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of freeze-thaw and sonication cycle-based methods for extracting AMR-associated metabolites from Staphylococcus aureus [frontiersin.org]
- 6. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Cell Lysis Techniques via Q-TOF LC/MS -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 10. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating Metabolomics Data: A Comparative Guide to Using DL-Glutamic acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of metabolomics data are paramount. Internal standards are crucial for achieving high-quality, reproducible results. This guide provides an objective comparison of DL-Glutamic acid-d3 as an internal standard for metabolomics data validation, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics. These compounds, which are chemically identical to the analytes of interest but differ in mass, are added to samples at a known concentration before analysis. This allows for the correction of variability introduced during sample preparation, extraction, and instrument analysis, ultimately leading to more accurate and precise quantification of endogenous metabolites.
This compound, a deuterated form of glutamic acid, is a commonly used internal standard, particularly for the analysis of amino acids. Its physicochemical properties closely mimic those of its unlabeled counterpart, making it an effective tool for normalizing analytical variability.
Performance Comparison: this compound vs. Alternative Standards
The choice of an internal standard can significantly impact the performance of a metabolomics assay. While this compound is a widely accepted standard, it is important to consider its performance relative to other available options, such as carbon-13 (¹³C) labeled standards.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Glutamic Acid | Structural Analog (e.g., Norvaline) |
| Chemical Equivalence | High | Very High | Low |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts can occur.[1] | Typically exhibits perfect co-elution.[1] | Elutes at a different retention time. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts in complex matrices.[2][3][4][5] | Excellent, as it experiences the same matrix effects as the analyte.[1] | Limited, as it does not experience the same matrix effects. |
| Isotopic Stability | Generally stable, but H/D exchange can occur under certain conditions. | Highly stable with no risk of isotope exchange.[1] | Not applicable. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C-labeled standards.[6] | Typically more expensive to synthesize.[6][7] | Often the most cost-effective option. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%CV) | <15% | <15% | Variable, can be >15% |
| Accuracy (%Bias) | ±15% | ±15% | Variable, can be >15% |
Key Takeaways:
-
¹³C-labeled standards are often considered the "gold standard" due to their superior co-elution and isotopic stability, which can lead to more accurate correction for matrix effects.[1][6]
-
Deuterated standards , like this compound, offer a cost-effective alternative and provide good performance in many applications. However, researchers should be mindful of potential chromatographic shifts and the possibility of H/D exchange.[1][3]
-
Structural analogs are the least preferred option for quantitative metabolomics due to their different chemical properties, which limit their ability to effectively correct for analytical variability.
Experimental Protocols
Protocol 1: Quantification of Glutamic Acid in Human Plasma using this compound by LC-MS/MS
This protocol provides a representative method for the targeted quantification of glutamic acid in human plasma.
1. Materials and Reagents:
-
This compound
-
L-Glutamic acid (analytical standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard and Internal Standard Preparation:
-
Glutamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Glutamic acid in ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glutamic acid stock solution with a 50:50 methanol/water mixture to create a calibration curve (e.g., 0.2 to 200 µM).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution in a 50:50 methanol/water mixture.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the this compound internal standard at a final concentration of 10 µg/mL.[8] This step serves to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: HILIC column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate glutamic acid from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Glutamic Acid: Precursor ion > Product ion (e.g., m/z 148.1 > 84.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 151.1 > 87.1)
-
5. Data Analysis:
-
Quantify the concentration of glutamic acid in the samples by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the working standard solutions.
Visualizing Workflows and Pathways
Experimental Workflow
Glutamate Metabolism Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
A Researcher's Guide to Metabolic Tracing: DL-Glutamic Acid-d3 vs. 13C-Glutamic Acid
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a cell is paramount. Stable isotope tracers have emerged as indispensable tools for mapping metabolic pathways and quantifying fluxes. Among these, isotopically labeled glutamic acid is crucial for probing central carbon metabolism. This guide provides an objective comparison of two widely used tracers: DL-Glutamic acid-d3 and 13C-glutamic acid, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Stable Isotope Tracing with Glutamic Acid
Glutamic acid, a non-essential amino acid, sits at the crossroads of major metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide synthesis. By introducing glutamic acid labeled with stable isotopes like deuterium (²H or D) or carbon-13 (¹³C), researchers can track the fate of its atoms as they are incorporated into downstream metabolites. This technique, known as metabolic tracing or flux analysis, provides invaluable insights into the dynamic state of cellular metabolism in both healthy and diseased states.
The choice between a deuterium-labeled and a carbon-13-labeled glutamic acid tracer depends on the specific research question, the analytical platform available, and the potential for isotopic effects to influence metabolic rates. This guide will delve into the key characteristics, advantages, and limitations of this compound and 13C-glutamic acid to facilitate an informed decision.
Performance Comparison: this compound vs. 13C-Glutamic Acid
The primary distinction between these two tracers lies in the labeling atom. This compound incorporates three deuterium atoms, offering a significant mass shift for detection by mass spectrometry. In contrast, 13C-glutamic acid replaces one or more carbon atoms with the heavier ¹³C isotope, allowing for the direct tracing of the carbon backbone through metabolic transformations.
| Feature | This compound | 13C-Glutamic Acid | Supporting Data/Rationale |
| Tracer Atom | Deuterium (²H) | Carbon-13 (¹³C) | Fundamental property of the molecules. |
| Primary Application | Metabolite fate mapping, qualitative flux analysis | Quantitative metabolic flux analysis (MFA) | ¹³C tracers are the gold standard for MFA as they directly track the carbon skeleton of metabolites.[1] Deuterium tracing is effective for identifying metabolic products.[2] |
| Kinetic Isotope Effect (KIE) | Potentially significant | Generally negligible | The doubling of mass from ¹H to ²H can lead to a more pronounced KIE compared to the ~8% mass increase from ¹²C to ¹³C. However, studies on other deuterated substrates show a relatively small KIE (4-6%) for reactions leading to glutamate formation.[3][4] |
| Label Retention | Potential for label loss | High label retention | Deuterium atoms, particularly those on certain carbon positions, can be lost to the cellular water pool during enzymatic reactions within the TCA cycle.[3][5] Carbon atoms in the backbone are generally retained until decarboxylation reactions. |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Both isotopes can be detected by MS and NMR, with MS being more sensitive for detecting mass shifts and NMR providing positional information of the label.[2] |
| Mass Isotopomer Distribution (MID) Analysis | Tracks the number of deuterium atoms incorporated | Tracks the number and position of ¹³C atoms, providing detailed flux information | MID analysis of ¹³C-labeled metabolites allows for the deconvolution of fluxes through different pathways.[6] |
| Cost-Effectiveness | Can be more cost-effective for certain applications | Cost can be a significant factor, especially for uniformly labeled compounds | General market observation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable metabolic tracing experiments. Below are representative protocols for utilizing this compound and 13C-glutamic acid in cell culture.
Protocol 1: Metabolic Tracing with this compound
This protocol is adapted for tracing the metabolic fate of glutamic acid using its deuterated form in cultured mammalian cells.
Materials:
-
This compound
-
Glutamine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free DMEM with the desired concentration of this compound and 10% dFBS. The concentration of the tracer should be similar to that of glutamic acid in standard medium.
-
Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS, derivatization is required to increase metabolite volatility.
-
Analyze the samples to determine the mass isotopomer distribution of glutamate and other relevant metabolites.
-
Protocol 2: Metabolic Flux Analysis with 13C-Glutamic Acid
This protocol outlines the procedure for quantitative metabolic flux analysis using uniformly labeled 13C-glutamic acid.
Materials:
-
[U-13C5]Glutamic acid
-
Glutamine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Media Preparation: Follow steps 1 and 2 from Protocol 1, using [U-13C5]Glutamic acid instead of this compound.
-
Labeling: Follow step 3 from Protocol 1.
-
Incubation: Incubate the cells until they reach isotopic steady state. This time can vary between cell lines and metabolites and should be determined empirically (typically several hours for TCA cycle intermediates).[4]
-
Metabolite Extraction: Follow step 5 from Protocol 1.
-
Sample Analysis:
-
Follow step 6 from Protocol 1.
-
The mass isotopomer distributions of TCA cycle intermediates and other metabolites are then used in computational models to calculate metabolic fluxes.
-
Visualizing the Metabolic Fate of Glutamic Acid
The following diagram illustrates the entry of glutamic acid into the TCA cycle and the subsequent labeling patterns of key metabolites when using [U-13C5]glutamic acid.
Caption: Metabolic fate of [U-13C5]Glutamic Acid in the TCA cycle.
Conclusion and Recommendations
Both this compound and 13C-glutamic acid are powerful tools for investigating cellular metabolism. The choice between them should be guided by the specific goals of the study.
-
For qualitative studies focused on identifying the metabolic fate of glutamic acid and mapping its downstream products, This compound is a suitable and often more economical choice. Researchers should, however, be mindful of the potential for a kinetic isotope effect and label loss, which may complicate quantitative interpretations.
-
For quantitative metabolic flux analysis , 13C-glutamic acid is the superior tracer. Its stable carbon backbone allows for precise tracking of carbon transitions through metabolic networks, yielding detailed and accurate flux measurements. While generally more expensive, the quality of the quantitative data obtained often justifies the cost for in-depth metabolic phenotyping.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each tracer, as outlined in this guide, will enable researchers to design robust experiments that yield clear and impactful insights into the complexities of cellular metabolism.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accurate Amino Acid Quantification: Assessing DL-Glutamic Acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is paramount for robust and reliable experimental outcomes. This guide provides an in-depth comparison of DL-Glutamic acid-d3 as an internal standard for amino acid analysis, evaluating its performance against other common alternatives and presenting supporting experimental data.
Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation and analysis, ultimately improving the accuracy and precision of quantification.[1] In mass spectrometry-based amino acid analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1] this compound, a deuterated form of glutamic acid, is a widely used SIL internal standard. This guide will compare its performance with two other classes of internal standards: a carbon-13 (¹³C) labeled equivalent (L-Glutamic acid-¹³C₅) and a non-isotopic structural analog (Norleucine).
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the accuracy and reliability of amino acid quantification. The following tables summarize the key performance characteristics of this compound, L-Glutamic acid-¹³C₅, and Norleucine.
Table 1: General Performance Characteristics of Internal Standards for Amino Acid Quantification
| Feature | This compound (Deuterated) | L-Glutamic acid-¹³C₅ (¹³C-Labeled) | Norleucine (Structural Analog) |
| Chemical Similarity | High | Very High | Moderate |
| Co-elution with Analyte | Nearly co-elutes, but can exhibit a slight retention time shift (isotopic effect).[2] | Co-elutes perfectly with the analyte.[3] | Elutes at a different retention time. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts. | Excellent, as it experiences the same matrix effects as the analyte. | Partial, as it may not experience the same matrix effects as the analyte. |
| Correction for Sample Preparation Variability | Excellent | Excellent | Good |
| Potential for Isotopic Interference | Low risk of back-exchange, but potential for natural abundance of analyte to interfere with the standard's signal if the mass difference is small. | Minimal, as the mass difference is typically larger and natural abundance of ¹³C is low. | Not applicable. |
| Cost-Effectiveness | Generally more affordable than ¹³C-labeled standards. | Typically more expensive due to a more complex synthesis process. | Most affordable option. |
Table 2: Typical Quantitative Performance Data
| Parameter | This compound | L-Glutamic acid-¹³C₅ | Norleucine |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.98 |
| Limit of Quantification (LOQ) | Low ng/mL range | Low ng/mL range | ng/mL to µg/mL range |
Note: The values presented in Table 2 are typical and can vary depending on the specific analytical method, instrument, and matrix.
The Isotope Effect: A Critical Consideration for Deuterated Standards
A key differentiator between deuterated and ¹³C-labeled standards is the "chromatographic isotope effect".[2] Deuterium atoms are slightly larger than protium (¹H) atoms, which can lead to subtle differences in intermolecular interactions with the stationary phase of the chromatography column.[2] This can result in the deuterated standard eluting slightly earlier than the native analyte.[2] While this shift is often minimal, it can lead to inaccuracies if the analyte and internal standard experience different degrees of ion suppression or enhancement in the mass spectrometer source at their respective elution times. ¹³C-labeled standards, on the other hand, do not exhibit this chromatographic shift and co-elute perfectly with the analyte, providing more reliable correction for matrix effects.[3]
Experimental Protocols
The following is a representative experimental protocol for the quantification of glutamic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Sample Preparation
-
Thaw Samples : Thaw plasma samples on ice.
-
Protein Precipitation : To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (this compound or L-Glutamic acid-¹³C₅ at a known concentration, e.g., 100 ng/mL). For experiments using Norleucine, it would be added at this stage.
-
Vortex : Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Dry the supernatant under a stream of nitrogen gas at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and Centrifuge : Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A suitable gradient to separate glutamic acid from other matrix components. For example:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions :
-
Glutamic Acid : 148.1 -> 84.1
-
This compound : 151.1 -> 87.1
-
L-Glutamic acid-¹³C₅ : 153.1 -> 88.1
-
Norleucine : 132.1 -> 86.1
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams illustrate the key concepts.
References
Ensuring Consistency in Research: A Comparison Guide for Cross-Validating Different Batches of DL-Glutamic Acid-d3
For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount to the validity of experimental outcomes. This guide provides a framework for the cross-validation of different batches of DL-Glutamic acid-d3, a deuterated internal standard and metabolic tracer. By implementing the outlined experimental protocols and data analysis, researchers can ensure batch-to-batch consistency, leading to more robust and reproducible scientific findings.
This compound is a stable isotope-labeled form of glutamic acid widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It is also employed as a tracer in metabolic studies to elucidate biochemical pathways.[2] Given its critical role, variations in isotopic purity, chemical purity, or the presence of contaminants between different batches can significantly impact experimental results. Therefore, a thorough cross-validation is essential before use.
Comparative Analysis of this compound Batches
To ensure the interchangeability of different batches, a series of analytical tests should be performed. The following tables present representative data from a comparative analysis of three hypothetical batches of this compound.
Table 1: Physicochemical and Purity Analysis
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder |
| Chemical Purity (by ¹H NMR) | 99.8% | 99.7% | 99.9% | ≥ 98.0% |
| Isotopic Purity (by MS) | 99.5% D3 | 99.6% D3 | 99.4% D3 | ≥ 99.0% Deuteration |
| Residual Solvents (by GC-MS) | < 0.1% | < 0.1% | < 0.1% | ≤ 0.5% |
| Moisture Content (Karl Fischer) | 0.2% | 0.3% | 0.2% | ≤ 0.5% |
Table 2: Performance in LC-MS/MS Application
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Retention Time (min) | 2.54 | 2.55 | 2.54 | ± 0.1 min of reference |
| Peak Area Response (n=3) | 1.25 x 10⁶ | 1.28 x 10⁶ | 1.26 x 10⁶ | CV ≤ 15% |
| Signal-to-Noise Ratio (S/N) | > 1000 | > 1000 | > 1000 | ≥ 100 |
| Linearity (R²) | 0.9992 | 0.9995 | 0.9991 | ≥ 0.995 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data across different batches.
Protocol 1: Determination of Chemical and Isotopic Purity by NMR Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to assess the chemical purity and the degree of deuteration.
-
Sample Preparation: Accurately weigh 5 mg of each this compound batch and dissolve in 700 µL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[3][4]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum for each sample. The absence of significant signals corresponding to non-deuterated glutamic acid will indicate high isotopic purity. Chemical purity is determined by integrating the signals of the analyte and any observed impurities.
-
²H (Deuterium) NMR Acquisition: To confirm the position of the deuterium labels, a deuterium NMR spectrum can be acquired.[5]
-
Data Analysis: Calculate the chemical purity by comparing the integral of the product peaks to the integrals of any impurity peaks. The isotopic enrichment can be estimated from the ¹H NMR by comparing the residual proton signals at the deuterated positions to a reference peak.
Protocol 2: LC-MS/MS Method for Performance Validation
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to verify the performance of each batch as an internal standard.[6][7]
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution for each batch of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Preparation of Working Solutions: Prepare a series of working solutions by spiking a constant amount of each this compound batch into a calibration curve of non-labeled glutamic acid.
-
LC-MS/MS Analysis:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical mobile phase.[7]
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[6]
-
-
Data Analysis: Assess the retention time, peak area response, signal-to-noise ratio, and the linearity of the calibration curve for each batch.[6][7] The results should be comparable across all tested batches, indicating consistent performance.
Visualizing Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams illustrate the validation workflow and the metabolic fate of glutamic acid.
Caption: Workflow for cross-validation of this compound batches.
Caption: Simplified metabolic pathways involving L-glutamic acid.
By adhering to a rigorous cross-validation protocol, researchers can confidently utilize different batches of this compound, ensuring the integrity and reproducibility of their experimental data in critical research and development applications.
References
Inter-laboratory comparison of DL-Glutamic acid-d3 quantification methods
An Inter-laboratory Guide to the Quantification of DL-Glutamic acid-d3
This guide provides a comparative overview of common methods for the quantification of this compound. While a formal, large-scale inter-laboratory comparison study for this specific isotopically labeled compound is not publicly available, this document synthesizes established analytical practices and performance data from studies on similar analytes to offer a valuable comparative perspective for researchers, scientists, and drug development professionals. The aim is to guide laboratories in setting up and validating their own quantification methods.
Introduction to this compound and its Analytical Importance
This compound is a deuterated form of the amino acid glutamic acid. Stable isotope-labeled compounds like this compound are crucial in analytical chemistry, particularly in mass spectrometry-based quantification. They are most commonly used as internal standards in isotope dilution mass spectrometry (IDMS).[1][2] An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This co-elution and similar behavior during sample preparation and analysis help to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification of the unlabeled analyte.[1]
Inter-laboratory comparison studies, also known as round-robin or proficiency tests, are essential for evaluating the reproducibility and reliability of analytical methods across different laboratories.[3] Such studies involve multiple laboratories analyzing the same samples to assess the level of agreement in their results.[3] This process helps to establish standardized methods and identify potential sources of variability.[3]
Comparison of Quantification Methods
The primary method for the quantification of this compound, especially when used as an internal standard, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other chromatographic techniques can also be employed for amino acid analysis.
| Method | Principle | Typical Performance Characteristics |
| LC-MS/MS | Separation by liquid chromatography followed by detection using a tandem mass spectrometer. It offers high selectivity and sensitivity. | Precision (RSD): <15% (can be <5% in validated methods) Accuracy (Recovery): 85-115% LOQ: Low ng/mL to pg/mL range |
| HPLC with Post-Column Derivatization | Separation by HPLC, followed by a chemical reaction (derivatization) to make the analyte detectable by UV-Vis or fluorescence detectors.[4] | Precision (RSD): 5-20% Accuracy (Recovery): 80-120% LOQ: µg/mL to high ng/mL range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of the analyte by gas chromatography, followed by mass spectrometric detection. | Precision (RSD): <15% Accuracy (Recovery): 90-110% LOQ: ng/mL range |
Note: The performance characteristics in this table are generalized from studies on amino acid analysis and may vary depending on the specific laboratory, instrumentation, and matrix.
Experimental Protocols
General Experimental Workflow for this compound Quantification using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of an analyte using a deuterated internal standard like this compound.
Detailed Protocol for Quantification in a Biological Matrix (e.g., Plasma)
This protocol is a representative example for the quantification of native glutamic acid using this compound as an internal standard.
1. Materials and Reagents:
-
This compound
-
Native L-Glutamic acid (for calibration standards)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Glutamic acid and this compound in ultrapure water.
-
Working Calibration Standards: Serially dilute the L-Glutamic acid stock solution with a suitable matrix (e.g., charcoal-stripped plasma) to prepare a series of calibration standards at different concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in ultrapure water.
3. Sample Preparation:
-
Aliquot 50 µL of each sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for amino acid analysis (e.g., a C18 reversed-phase column).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both native glutamic acid and this compound should be optimized.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighted linear regression is often used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The primary role of this compound in this context is as an analytical tool, not as a participant in biological signaling. The logical relationship in its use is based on the principles of isotope dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of protein calibrants by amino acid analysis using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. benchchem.com [benchchem.com]
The Gold Standard Debate: Evaluating DL-Glutamic Acid-d3 Against ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of the commonly used deuterated internal standard, DL-Glutamic acid-d3, in comparison to its ¹³C-labeled counterpart for the quantification of glutamic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry assays, designed to mimic the analyte of interest throughout sample preparation and analysis. This mimicry corrects for variability in extraction efficiency, matrix effects, and instrument response. Among SIL standards, deuterated (²H or D) and carbon-13 (¹³C) labeled versions are the most prevalent. While both differentiate the standard from the endogenous analyte by mass, their physicochemical properties can lead to significant differences in analytical performance.
Performance Comparison: Deuterated vs. ¹³C Internal Standards
The primary distinction in performance between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, potentially leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the native analyte.[1][2][3][4][5] This can be a significant drawback, as it may result in the analyte and the internal standard experiencing different matrix effects, thereby compromising the accuracy of quantification.[1][2][3]
In contrast, ¹³C-labeled internal standards are widely considered the superior choice as their physicochemical properties are virtually identical to the unlabeled analyte.[2][5][6] This ensures co-elution and, consequently, more effective compensation for matrix effects, leading to enhanced accuracy and precision.[2][6]
Quantitative Data Summary
Table 1: Performance Characteristics of a Method Using a Deuterated Internal Standard (e.g., this compound)
| Performance Metric | Typical Value | Reference |
| Recovery | 85 - 115% | [7] |
| Matrix Effect | Variable, potential for differential effects | [1][3] |
| Precision (%RSD) | < 15% | [7] |
| Accuracy (%Bias) | ± 15% | [7] |
Table 2: Performance Characteristics of a Method Using a ¹³C-Labeled Internal Standard (e.g., ¹³C-Glutamic acid)
| Performance Metric | Typical Value | Reference |
| Recovery | 95 - 105% | [3] |
| Matrix Effect | Effectively compensated due to co-elution | [2][6] |
| Precision (%RSD) | < 10% | [3] |
| Accuracy (%Bias) | ± 10% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative amino acid analysis using internal standards. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Key Experiment: Quantification of Glutamic Acid in Human Plasma
Objective: To accurately quantify the concentration of glutamic acid in human plasma samples using a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of plasma sample, add 150 µL of methanol containing the internal standard (either this compound or ¹³C-Glutamic acid).[2]
-
Vortex mix the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC system such as an ACQUITY UPLC I-Class.[2]
-
Column: A reversed-phase column, for instance, an ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[2]
-
Injection Volume: 2 µL.[2]
-
Column Temperature: 45 °C.[2]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer such as a Xevo TQ-S micro.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for glutamic acid and the internal standard would be monitored.
3. Data Analysis and Quantification
-
The concentration of glutamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of glutamic acid (calibrators) versus their corresponding concentrations.
-
The concentration of glutamic acid in the unknown samples is then interpolated from this calibration curve.
Visualizing Key Concepts and Workflows
Diagrams are essential for illustrating the complex relationships in analytical chemistry and metabolic pathways. The following diagrams were created using Graphviz (DOT language) to visualize the experimental workflow, the chromatographic isotope effect, and the metabolic context of glutamic acid.
References
- 1. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Enrichment Analysis and Correction for DL-Glutamic Acid-d3
In the realms of metabolomics, pharmacokinetic studies, and drug development, accurate quantification of endogenous molecules is paramount. Stable isotope-labeled compounds, such as DL-Glutamic acid-d3, have become indispensable tools, primarily serving as internal standards in mass spectrometry-based analyses.[1][2] Their chemical identity to the endogenous analyte ensures that they behave similarly during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[2] This guide provides a comparative overview of the isotopic enrichment analysis of this compound, detailing experimental protocols and the critical need for natural abundance correction.
Comparative Quantitative Data
This compound is a commonly used internal standard for the quantification of glutamic acid. However, various other isotopically labeled versions of glutamic acid are available, each with its own specific applications. The choice of internal standard can depend on the specific mass shift required and the potential for isotopic overlap with other labeled compounds in multiplexed experiments.
| Parameter | This compound | L-Glutamic acid (unlabeled) | Alternative Isotope Standards |
| Primary Use | Internal Standard for Quantification[3][4] | Analyte | Internal Standards, Tracers[5] |
| Molecular Formula | C₅H₆D₃NO₄[6] | C₅H₉NO₄ | C₅H₄D₅NO₄ (d5), ¹³C₅-Glutamic acid, ¹⁵N-Glutamic acid |
| Molecular Weight | ~150.15 g/mol [6][7] | ~147.13 g/mol | Varies based on isotope |
| Typical Isotopic Purity | ≥98%[3][5][8] | Not Applicable | ≥98% |
| Precursor Ion [M+H]⁺ (m/z) | 151.1 | 148.0 | 153.1 (d5), 153.1 (¹³C₅), 149.0 (¹⁵N) |
| Typical MS/MS Product Ions (m/z) | 87, 133 | 84, 102, 130[9] | Varies based on labeling position |
Experimental Protocol: Quantification of Glutamic Acid using this compound by LC-MS/MS
This protocol outlines a typical stable isotope dilution method for the accurate quantification of glutamic acid in biological samples.[10]
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of both unlabeled DL-Glutamic acid and the this compound internal standard (IS) in a suitable solvent (e.g., 0.1% formic acid in water).
-
Calibration Curve: Create a series of calibration standards by spiking known concentrations of the unlabeled glutamic acid into a representative matrix (e.g., charcoal-stripped plasma or a buffer) containing a fixed concentration of this compound (IS).
-
Sample Extraction: For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step. Add a volume of cold methanol (containing the fixed concentration of this compound) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Final Preparation: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase. Filter the sample before injection.[9]
2. Liquid Chromatography (LC) Conditions:
-
System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like glutamic acid.[10] A common choice is an amide-based column (e.g., 2.0 mm x 150 mm, 2.0 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B, gradually decreasing to elute the polar analytes.
-
Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[9]
-
MRM Transitions:
-
Glutamic Acid: m/z 148.0 → 84.0
-
This compound: m/z 151.1 → 87.0
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, fragmentor voltage) should be optimized for maximum signal intensity. Note: In-source cyclization of glutamic acid to pyroglutamic acid can be a significant issue. This can be minimized by optimizing source conditions and ensuring chromatographic separation of glutamic acid from pyroglutamic acid.[11]
4. Data Analysis and Isotopic Correction:
-
Peak Integration: Integrate the peak areas for both the analyte (glutamic acid) and the internal standard (this compound) for each sample and standard.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area).
-
Calibration Curve Construction: Plot the peak area ratio against the known concentrations of the calibration standards and perform a linear regression.
-
Quantification: Determine the concentration of glutamic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.[1]
-
Natural Isotope Abundance Correction: For accurate enrichment analysis, it's crucial to correct for the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) to the mass spectrum of the labeled compound.[12][13] This is typically done using matrix-based methods that mathematically subtract the natural abundance contribution based on the elemental formula of the analyte.[12] Several software tools, such as IsoCorrectoR, are available for this purpose.[13][14] Failing to correct for natural abundance can lead to significant errors in the calculated isotopic enrichment.[15]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in isotopic enrichment analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical flow of natural isotopic abundance correction in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. DL-GLUTAMIC-2,4,4-D3 ACID [myskinrecipes.com]
- 7. This compound (DL-glutamic acid d3) | Endogenous Metabolite | 96927-56-9 | Invivochem [invivochem.com]
- 8. L-GLUTAMIC ACID | Eurisotop [eurisotop.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotope dilution HILIC-MS/MS method for accurate quantification of glutamic acid, glutamine, pyroglutamic acid, GABA and theanine in mouse brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Sensitivity of DL-Glutamic acid-d3 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DL-Glutamic acid-d3 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of glutamic acid. Its performance characteristics are compared with alternative stable isotope-labeled internal standards, supported by experimental data from various studies.
Introduction to Stable Isotope-Labeled Internal Standards in LC-MS/MS
In quantitative LC-MS/MS analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[1] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing a reliable reference for quantification.[1] this compound is a deuterated analog of glutamic acid commonly used for this purpose. Alternatives include other deuterated forms (e.g., glutamic acid-d5) and ¹³C-labeled glutamic acid.
Experimental Protocols
A representative experimental protocol for the quantification of glutamic acid in a biological matrix (e.g., plasma) using an SIL-IS like this compound is detailed below.
Sample Preparation
-
Protein Precipitation : To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (e.g., this compound) at a known concentration.[1]
-
Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.[1]
-
Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]
LC-MS/MS Analysis
-
LC System : A UPLC system such as the Agilent 1290 Infinity UHPLC System or Waters ACQUITY UPLC I-Class.[2][3]
-
Column : A reversed-phase C18 column, for example, an Acquity UPLC HSS T3 (1.8 µm, 150 x 2.1 mm) or a Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm), is commonly used.[3][4][5]
-
Mobile Phase : A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[3][4] A gradient elution is employed to separate the analyte from other matrix components.
-
Mass Spectrometer : A triple quadrupole mass spectrometer, such as the Agilent 6460 or a Xevo TQ-S micro, is used for detection.[2][6]
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for glutamic acid and the internal standard are monitored.
Linearity and Sensitivity Assessment
The performance of an analytical method is assessed by its linearity and sensitivity. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Sensitivity is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
Performance Data for Glutamic Acid Quantification
The following tables summarize the linearity and sensitivity data for glutamic acid quantification from various LC-MS/MS methods. While these methods do not all use this compound specifically, they employ similar deuterated or other stable isotope-labeled internal standards, providing a representative overview of expected performance.
Table 1: Linearity of Glutamic Acid Quantification in LC-MS/MS
| Calibration Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
| 30.9 - 22,500 | ≥0.998 | Glutamic acid-d5 | [4][7] |
| 30.9 - 22,500 | ≥0.997 | Glutamic acid-d5 | [7] |
| 128 - 192,000 | 0.997 | Not specified | [8] |
| 1-100 (µM) | >0.99 | Not specified | [2] |
Table 2: Sensitivity of Glutamic Acid Quantification in LC-MS/MS
| LLOQ (ng/mL) | LOD (ng/mL) | Internal Standard Used | Reference |
| 30.9 | 4.4 | Glutamic acid-d5 | [4] |
| 1.25 | Not specified | Glutamic acid-d5 | [9] |
| Not specified | 0.25 | Not specified | [6] |
| 50 fmol (on column) | 10 fmol (on column) | Not specified | [5] |
Comparison with Alternative Internal Standards
The choice of internal standard can significantly impact the performance of an analytical method.[1] The primary alternatives to deuterated standards like this compound are ¹³C-labeled standards.
Table 3: Comparison of Deuterated (e.g., this compound) vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to the analyte due to isotopic effects.[10] | Typically co-elute perfectly with the analyte, providing better compensation for matrix effects.[11] |
| Isotopic Stability | Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent, especially at exchangeable positions. | ¹³C isotopes are stable and not prone to exchange.[10] |
| Cost and Availability | Generally more readily available and less expensive.[11] | Often more expensive and may have more limited availability. |
| Accuracy and Precision | Can provide high accuracy and precision, but potential chromatographic shifts must be carefully evaluated during method validation. | Considered the "gold standard" and often provides the highest level of accuracy and precision.[11] |
| Matrix Effect Compensation | Generally effective, but any chromatographic separation from the analyte can lead to differential ion suppression, potentially compromising accuracy.[10] | More robust compensation for matrix effects due to identical retention times. |
Conclusion
This compound is a widely used and effective internal standard for the quantification of glutamic acid by LC-MS/MS. It enables the development of sensitive and linear methods suitable for various research applications. However, for the most demanding applications requiring the highest levels of accuracy and robustness, a ¹³C-labeled internal standard may be preferable due to its identical chromatographic behavior to the native analyte, which allows for more effective compensation of matrix effects. The choice between a deuterated and a ¹³C-labeled internal standard should be based on the specific requirements of the assay, considering factors such as desired accuracy, cost, and availability. Thorough method validation is critical, especially when using deuterated standards, to ensure that potential isotopic effects do not compromise data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Izotopic effects in chromatomass-spectrometry of deuterium-substituted amino acids [inis.iaea.org]
- 3. iroatech.com [iroatech.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Establishing the Limit of Detection for DL-Glutamic Acid-d3 in Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) of glutamic acid, with a focus on methods employing DL-Glutamic acid-d3 as an internal standard. This compound, a stable isotope-labeled version of glutamic acid, is a critical tool in quantitative bioanalysis, primarily utilized to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] While the LOD is technically determined for the endogenous analyte (glutamic acid), the use of a deuterated internal standard like this compound is integral to achieving the reported sensitivities.
Performance Comparison
The following table summarizes the limits of detection and quantification for glutamic acid and related compounds in various biological matrices, as determined by different analytical techniques that typically employ deuterated internal standards.
| Matrix | Analyte | Method | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |
| Biological Samples | L-Glutamic Acid | LC-MS/MS with deuterated internal standard | 4.4 ng/mL | Not Specified | [1] |
| Human Plasma | Glutamic Acid | UPLC-MS/MS with deuterated internal standard | Higher than GABA (LOD: 0.12 ng/mL) | 30.9 ng/mL | [3] |
| Biological Samples | Glutamic Acid | MALDI-MS with DHT matrix | 4 ng/mL | Not Specified | [4] |
| Biological Samples | Glutamine | MALDI-MS with DHT matrix | 6 ng/mL | Not Specified | [4] |
| Food and Feed | 18 Free Amino Acids | LC-MS/MS | Not Specified | 12.5 or 62 ng/mL | [5] |
| Cerebrospinal Fluid (CSF) | Vitamin D Metabolites | LC-MS/MS | 0.03 to 0.35 nmol/L | 0.05 to 0.70 nmol/L | [6] |
| Cell Media | Glutamic Acid | LC/MS/MS | Not evaluated in cell media due to endogenous levels | 50 nM (50 fmol on-column) in neat standards | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the quantification of glutamic acid using techniques that rely on deuterated internal standards.
LC-MS/MS Method for Glutamic Acid in Biological Samples
This protocol is a representative example for the quantification of glutamic acid in biological samples using a stable isotope-labeled internal standard like this compound.[1]
-
Sample Preparation:
-
To 50 µL of a plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of the internal standard (e.g., L-Glutamic-2,4,4-D3 acid).[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte and internal standard, and then returns to initial conditions for column re-equilibration.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.
-
GC-MS Method for Glutamine and Glutamate in Plasma
This method describes the measurement of glutamine and glutamate levels and stable isotopic enrichment in plasma or whole blood samples.[8]
-
Sample Preparation:
-
GC-MS Analysis:
-
The derivatized samples are analyzed by gas chromatography-mass spectrometry to determine the levels and isotopic enrichment of glutamine and glutamate.[8]
-
Visualizing the Workflow
A generalized experimental workflow for determining the limit of detection of an analyte using a deuterated internal standard is depicted below.
Caption: Experimental workflow for LOD determination.
This guide highlights the established methods and achievable detection limits for glutamic acid analysis when utilizing a deuterated internal standard such as this compound. The provided protocols and workflow offer a framework for researchers to develop and validate sensitive and reliable analytical methods for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Materials for DL-Glutamic Acid-d3 Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reference materials for the validation of DL-Glutamic acid-d3 measurements, focusing on its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. We will explore its performance relative to alternatives and provide supporting data and detailed experimental protocols to aid in the selection of the most appropriate reference material for your analytical needs.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a reliable internal standard is paramount to achieving accurate and precise results. A SIL-IS is considered the gold standard as it is chemically identical to the analyte, differing only in isotopic composition. This ensures that it experiences similar extraction recovery, matrix effects, and ionization efficiency, thereby providing a robust correction for analytical variability. This compound is a commonly used deuterated analog of glutamic acid for this purpose.
Performance Comparison: this compound vs. Carbon-13 Labeled Alternative
The choice between a deuterated and a Carbon-13 (¹³C) labeled internal standard can impact analytical performance. While both are effective, they have distinct characteristics. Deuterated standards like this compound are often more readily available and cost-effective. However, they can sometimes exhibit a slight chromatographic shift (the "isotope effect"), eluting slightly earlier than the unlabeled analyte.[1][2] ¹³C-labeled standards, on the other hand, typically co-elute perfectly with the analyte, providing a more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
The following table summarizes the expected performance characteristics based on typical validation data for SIL-IS.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Glutamic acid (¹³C-Labeled IS) | Key Considerations |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±5%[3] | ¹³C-IS generally provides higher accuracy due to better co-elution and correction for matrix effects.[1] |
| Precision (%CV) | Typically <15% | Typically <10%[3] | The closer physicochemical properties of ¹³C-IS lead to more reliable and reproducible quantification.[1] |
| Chromatographic Co-elution | May exhibit a slight retention time shift[1] | Typically co-elutes perfectly with the analyte[1] | Perfect co-elution is critical for accurate matrix effect compensation.[2] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts[2] | Excellent, due to identical elution profile[1] | In complex biological matrices, ¹³C-IS is superior for mitigating matrix effects.[1] |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility | Highly stable, no risk of isotope exchange | ¹³C labels are covalently bound within the carbon skeleton, offering maximum stability. |
Experimental Protocols
Detailed methodologies are essential for the successful validation of analytical methods using this compound. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common and straightforward method for extracting small molecules like glutamic acid from a biological matrix.
-
Sample Preparation: To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of glutamic acid and its internal standard.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the retention of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glutamic Acid | 148.1 | 84.1 |
| This compound | 151.1 | 87.1 |
Validation Parameters:
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Specificity and Selectivity: Ensure no interference from endogenous matrix components at the retention times of the analyte and internal standard.
-
Linearity: Establish a linear relationship between the analyte concentration and the response ratio over a defined range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions.
Visualizing Key Processes
To better understand the context of this compound measurements, the following diagrams illustrate a relevant biological pathway and a typical analytical workflow.
Glutamatergic synapse signaling pathway.
Isotopic dilution mass spectrometry workflow.
References
Safety Operating Guide
Proper Disposal of DL-Glutamic Acid-d3: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling DL-Glutamic acid-d3 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is crucial for maintaining a safe working environment.[1][2] This guide provides a detailed, step-by-step plan for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields, gloves, and a lab coat.[1] In case of accidental spills, avoid dust formation and sweep the material into a suitable, closed container for disposal.[1][3] Prevent the chemical from entering drains or waterways.[1][3][4]
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the essential information regarding the disposal and handling of this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Not a dangerous substance | [1][2] |
| Primary Disposal Method | Contact a licensed professional waste disposal service | [1] |
| Spill Cleanup | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal. | [1] |
| Personal Protective Equipment | Safety glasses with side-shields, gloves, lab coat | [1] |
| Environmental Precautions | Do not let product enter drains | [1][3][4] |
| Storage for Disposal | Store in a suitable, closed container at room temperature | [1] |
Step-by-Step Disposal Protocol
Follow this detailed protocol for the routine disposal of this compound waste generated in the laboratory.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid to prevent accidental spills and the release of dust.
2. Waste Labeling:
-
Label the waste container with the following information:
-
"Waste: this compound"
-
Chemical Formula: C₅H₆D₃NO₄
-
CAS Number: 96927-56-9
-
Approximate amount of waste
-
Date of accumulation start
-
Your name and laboratory contact information
-
3. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated, safe area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be cool and dry.
4. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Provide them with the information from the waste label and request a pickup.
5. Documentation:
-
Maintain a log of all chemical waste generated in your laboratory, including the name of the chemical, quantity, and date of disposal. This is good laboratory practice and may be required for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling DL-Glutamic acid-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Glutamic acid-d3, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE and engineering controls.
| Protection Type | Equipment/Control | Specification | Purpose |
| Engineering Controls | Laboratory Fume Hood or Mechanical Exhaust | - | To prevent inhalation of dust and aerosols.[1] |
| Eye Protection | Safety Glasses with Side-Shields | Conforming to NIOSH (US) or EN 166 (EU) standards.[1] | To protect eyes from dust particles. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Impervious Clothing (e.g., Lab Coat) | - | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Air-Purifying Respirator | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | Recommended when a risk assessment indicates it is necessary, as a backup to engineering controls.[1] |
Operational Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use in a well-ventilated area.
-
Do not eat, drink, or smoke when handling the substance.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store at room temperature in a dry, well-ventilated place.[1]
-
Keep containers tightly closed.
-
Incompatible with strong oxidizing agents.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation occurs.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Accidental Release and Disposal Plan
Accidental Release:
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator if necessary. Avoid breathing dust. Ensure adequate ventilation.
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[1] Use dry clean-up procedures such as sweeping or vacuuming.
-
Disposal: Place the spilled material in a suitable, closed, and labeled container for disposal.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
Disposal:
-
Dispose of the waste material by contacting a licensed professional waste disposal service.[1]
-
Contaminated packaging should be disposed of in the same manner as the unused product.
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
